molecular formula C7H5BrClNO2 B1334974 1-(Bromomethyl)-2-chloro-4-nitrobenzene CAS No. 42533-63-1

1-(Bromomethyl)-2-chloro-4-nitrobenzene

Cat. No.: B1334974
CAS No.: 42533-63-1
M. Wt: 250.48 g/mol
InChI Key: MBLOVZIAFQVXIN-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-chloro-4-nitrobenzene is a useful research compound. Its molecular formula is C7H5BrClNO2 and its molecular weight is 250.48 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Bromomethyl)-2-chloro-4-nitrobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Bromomethyl)-2-chloro-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Bromomethyl)-2-chloro-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-2-chloro-4-nitrobenzene
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InChI

InChI=1S/C7H5BrClNO2/c8-4-5-1-2-6(10(11)12)3-7(5)9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MBLOVZIAFQVXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60195325
Record name 1-(Bromomethyl)-2-chloro-4-nitrobenzene
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Molecular Weight

250.48 g/mol
Source PubChem
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CAS No.

42533-63-1
Record name 1-(Bromomethyl)-2-chloro-4-nitrobenzene
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Record name 1-(Bromomethyl)-2-chloro-4-nitrobenzene
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Record name 1-(Bromomethyl)-2-chloro-4-nitrobenzene
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Record name 1-(bromomethyl)-2-chloro-4-nitrobenzene
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Foundational & Exploratory

1-(Bromomethyl)-2-chloro-4-nitrobenzene molecular weight and formula

[1][2][3][4]

Executive Summary

1-(Bromomethyl)-2-chloro-4-nitrobenzene (CAS 42533-63-1) is a highly specialized halogenated building block used primarily in the synthesis of pharmacologically active heterocycles.[1][2] Distinguished by its dual electrophilic sites—the highly reactive benzylic bromide and the electron-deficient aromatic ring—it serves as a critical intermediate for introducing the 2-chloro-4-nitrobenzyl moiety. This guide details its molecular specifications, validated synthesis via Wohl-Ziegler bromination, and its strategic application in the development of quinazoline-based kinase inhibitors.[2]

Physicochemical Specifications

The following data consolidates the structural and physical parameters necessary for stoichiometric calculations and handling.

ParameterSpecification
IUPAC Name 1-(Bromomethyl)-2-chloro-4-nitrobenzene
Common Synonyms 2-Chloro-4-nitrobenzyl bromide;

-Bromo-2-chloro-4-nitrotoluene
CAS Registry Number 42533-63-1
Molecular Formula C

H

BrClNO

Molecular Weight 250.48 g/mol
Physical State Solid (Crystalline)
Solubility Soluble in DCM, CHCl

, THF; Insoluble in water
Reactivity Profile Strong lachrymator; Alkylating agent; Moisture sensitive

Synthesis Methodology: Wohl-Ziegler Bromination

The industrial standard for synthesizing this compound involves the radical bromination of 2-chloro-4-nitrotoluene. This route is preferred over direct bromination due to its high regioselectivity for the benzylic position, driven by the stability of the benzylic radical intermediate.[2]

Reaction Scheme

The transformation utilizes N-bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide as the radical initiator.[2]

SynthesisStart2-Chloro-4-nitrotoluene(Precursor)InterBenzylic RadicalIntermediateStart->Inter Initiation(-H•)ReagentsNBS (1.05 eq)AIBN (0.05 eq)CCl4, RefluxReagents->StartProduct1-(Bromomethyl)-2-chloro-4-nitrobenzene(Target)Inter->Product Propagation(+Br•)

Figure 1: Radical bromination pathway.[1][3][2][4][5][6][7] The reaction requires anhydrous conditions to prevent hydrolysis of the benzylic bromide.[2]

Detailed Protocol
  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stirrer.

  • Solvent Preparation: Charge the flask with 2-chloro-4-nitrotoluene (1.0 eq) dissolved in anhydrous carbon tetrachloride (CCl

    
    ) or trifluoromethylbenzene (alternative green solvent).[2]
    
  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) and AIBN (0.05 eq). Note: Ensure NBS is free of HBr to prevent side reactions.[2]

  • Initiation: Heat the mixture to reflux (approx. 80°C). The reaction is initiated when the heavy NBS solid floats to the surface and converts to the lighter succinimide.[2]

  • Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). Reaction is typically complete within 4–6 hours.

  • Workup: Cool to 0°C to precipitate succinimide. Filter off the solid. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from heptane/ethanol to yield the target bromide as a pale yellow/white solid.

Applications in Drug Development

1-(Bromomethyl)-2-chloro-4-nitrobenzene is a "privileged structure" intermediate.[2] Its primary utility lies in its ability to undergo nucleophilic substitution (

2
Case Study: Quinazoline Kinase Inhibitors

A prominent application is in the synthesis of Quinazoline derivatives, a class of compounds often investigated for anti-cancer activity (e.g., EGFR or VEGFR inhibition).[2] The benzylic bromide reacts with amines to attach the "tail" of the inhibitor, which is crucial for binding affinity within the kinase ATP pocket.[2]

DrugDevBromide1-(Bromomethyl)-2-chloro-4-nitrobenzeneIntermediateN-Cyclopropyl-N-(2-chloro-4-nitrobenzyl)amineBromide->Intermediate SN2 Substitution(K2CO3, DMF)AmineCyclopropylamine(Nucleophile)Amine->IntermediateReductionReduction(Fe/NH4Cl or H2/Pd)Intermediate->ReductionCouplingCoupling withQuinazoline CoreReduction->Coupling Aniline DerivativeAPIActive PharmaceuticalIngredient (API)(Kinase Inhibitor)Coupling->API

Figure 2: Synthetic workflow for Quinazoline-based kinase inhibitors. The bromide serves as the electrophilic partner to form the N-benzylamine linkage.[2]

Mechanistic Insight

The 2-chloro substituent provides steric bulk and electronic modulation (inductive withdrawal), which can influence the metabolic stability of the final drug molecule.[2] The 4-nitro group serves as a "masked" amine; post-alkylation, it is reduced to an aniline, allowing for further elaboration (e.g., urea formation or amide coupling) to engage specific amino acid residues in the target protein.[2]

Safety & Handling Protocols

Warning: This compound is a potent alkylating agent and lachrymator.

  • Engineering Controls: All operations must be performed inside a certified chemical fume hood.

  • PPE: Wear chemical-resistant gloves (Nitrile/Silver Shield), safety goggles, and a lab coat.[2] A face shield is recommended during transfer of solids.

  • First Aid:

    • Skin: Wash immediately with polyethylene glycol 400 (if available) or copious soap and water.[2]

    • Eyes: Rinse cautiously with water for 15 minutes. Seek immediate medical attention.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating potential.

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 3016368, 1-(Bromomethyl)-2-chloro-4-nitrobenzene.[2] Retrieved from [Link][2]

  • AstraZeneca AB. (2009).[2] Quinazoline derivatives for use against cancer. US Patent Application US20090036474A1. Retrieved from

Technical Guide: Optimal Storage & Handling of 1-(Bromomethyl)-2-chloro-4-nitrobenzene

[1]

Executive Summary & Chemical Identity[1][2]

This guide defines the authoritative storage and handling protocols for 1-(Bromomethyl)-2-chloro-4-nitrobenzene (CAS: 42533-63-1).[1] As a benzylic bromide derivative, this compound possesses a highly reactive electrophilic center, making it a potent alkylating agent in drug development and organic synthesis.

However, this same reactivity renders it thermodynamically unstable under ambient conditions. Improper storage leads to rapid degradation via hydrolysis and photolysis, evolving corrosive hydrogen bromide (HBr) gas and compromising synthetic yields. This guide moves beyond basic MSDS recommendations to provide a causality-driven preservation strategy.

Chemical Profile
PropertySpecification
Chemical Name 1-(Bromomethyl)-2-chloro-4-nitrobenzene
CAS Number 42533-63-1
Molecular Formula C₇H₅BrClNO₂
Molecular Weight 250.48 g/mol
Primary Hazard Lachrymator (Tear Gas), Corrosive, Moisture Sensitive
Reactive Moiety Benzylic C-Br bond (Susceptible to nucleophilic attack)

Physicochemical Stability & Degradation Mechanisms[1]

To store this compound effectively, one must understand why it degrades. The benzylic carbon-bromine bond is the weak link.[1]

The Moisture Threat (Hydrolysis)

The primary degradation pathway is hydrolysis. Even trace atmospheric moisture can initiate a nucleophilic substitution reaction. While the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups destabilize the formation of a carbocation (slowing SN1 pathways), the carbon remains highly susceptible to SN2 attack by water molecules.[1]

  • Mechanism: Water attacks the benzylic carbon, displacing the bromide ion.

  • Result: Formation of 2-chloro-4-nitrobenzyl alcohol (impurity) and Hydrogen Bromide (HBr) .[1]

  • Auto-Catalytic Danger: The evolved HBr is acidic and can catalyze further decomposition or corrode storage seals, creating a feedback loop of degradation.[1]

Photolytic Instability

Benzylic halides are prone to homolytic cleavage under UV/visible light. Photons provide the energy to break the C-Br bond, generating radical species that lead to complex dimerization or oxidation byproducts.[1]

Mandatory Storage Protocol

The following protocol is a self-validating system designed to arrest the kinetic degradation pathways described above.

Environmental Control Matrix
ParameterConditionScientific Rationale
Temperature 2°C to 8°C Arrhenius equation dictates that lowering T significantly reduces the rate of hydrolysis and thermal decomposition.[1]
Atmosphere Inert Gas (Argon/N₂) Displaces atmospheric moisture and oxygen. Argon is preferred due to its higher density, forming a "blanket" over the solid.
Container Amber Glass + PTFE Liner Amber glass blocks UV radiation.[1] PTFE (Teflon) liners are chemically resistant to benzylic bromides and prevent cap corrosion.[1]
Desiccant Secondary Containment Store the primary vial inside a desiccator or a secondary jar containing activated silica gel or Drierite.
The "Cold-Chain" Workflow

Do not simply place the bottle in the fridge. Follow this workflow to ensure integrity upon retrieval:

  • Equilibration: Before opening a stored bottle, allow it to warm to room temperature (approx. 30 mins) inside a desiccator. Reason: Opening a cold bottle in humid lab air causes immediate condensation on the solid, triggering hydrolysis.

  • Inert Purge: After removing the required amount, immediately backfill the headspace with dry Nitrogen or Argon before resealing.

  • Seal Verification: Wrap the cap junction with Parafilm or electrical tape to create a secondary vapor barrier.

Handling & Safety (Lachrymator Protocols)

Warning: This compound is a severe lachrymator . It acts similarly to tear gas, engaging TRPA1 ion channels to cause intense pain and tearing.

  • Engineering Control: Fume Hood Only. Never open outside a functional hood.

  • Neutralization: Keep a beaker of 10% aqueous Sodium Thiosulfate or Sodium Bisulfite nearby. These mild reducing agents rapidly quench benzylic bromides, neutralizing spills on surfaces or glassware.

  • PPE: Double nitrile gloves are recommended.[1] The compound can permeate single layers over time.

Visualizing the Science

Degradation Pathway

The following diagram illustrates the chemical fate of the compound if storage protocols fail (Moisture/Light exposure).

DegradationPathwayCompound1-(Bromomethyl)-2-chloro-4-nitrobenzene(Active Reagent)TransitionNucleophilic Attack(SN2 Mechanism)Compound->Transition + MoistureRadicalsBenzylicRadicalsCompound->Radicals + LightMoistureAtmosphericMoisture (H₂O)Moisture->TransitionLightUV/Vis Light(hv)Light->RadicalsAlcoholImpurity:2-Chloro-4-nitrobenzylalcoholTransition->AlcoholHBrCorrosive Gas:Hydrogen Bromide(HBr)Transition->HBr Auto-catalyticCorrosionDimersDimerizationProductsRadicals->Dimers

Figure 1: Chemical degradation pathways showing hydrolysis (red path) and photolysis (yellow path).[1]

Storage & Handling Workflow

This logic flow ensures the "Chain of Custody" for chemical stability from receipt to usage.

StorageWorkflowStartShipment ReceiptQCInitial QC Check(Appearance/H-NMR)Start->QCDecisionPass QC?QC->DecisionPrepPrep for Storage:1. Parafilm Seal2. Inert Gas FlushDecision->PrepYesRejectQuench & Dispose(Na-Thiosulfate)Decision->RejectNo (Wet/Yellowed)StoreLong-Term Storage:2-8°C | Dark | DryPrep->StoreUseUsage RequestStore->UseWarmCRITICAL STEP:Warm to Room Tempin DesiccatorUse->WarmOpenOpen in Fume Hood(Lachrymator)Warm->OpenOpen->PrepReturn to Storage

Figure 2: Standard Operating Procedure (SOP) for receiving, storing, and accessing the reagent.

Quality Control (QC) Verification[1]

Before using stored material for critical GMP or GLP synthesis, verify purity. Degradation is often visible but must be quantified.[1]

  • Visual Inspection: Pure compound is typically an off-white to pale yellow solid .[1] A darkening color (deep yellow/orange) or "wet" appearance indicates hydrolysis and HBr evolution.

  • H-NMR Marker: Look for the shift in the benzylic protons.[1]

    • Intact (-CH₂Br): Typically appears around 4.5 - 4.8 ppm .[1]

    • Degraded (-CH₂OH): Shifts upfield to 4.6 - 4.9 ppm (solvent dependent) and broadens; appearance of broad -OH peak.[1]

  • Melting Point: Pure 1-(Bromomethyl)-2-chloro-4-nitrobenzene has a melting point range of approx. 98-101°C [1].[1] A depressed or wide melting range (>2°C) indicates significant impurity.[1]

References

  • Master Organic Chemistry. (2018). Reactions on the Benzylic Carbon: Bromination and Stability. Retrieved from [Link]

  • Organic Syntheses. (1936).[1] p-Nitrobenzyl Bromide (Handling and Lachrymator Protocols). Org. Synth. 16, 54. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.).[1][2] Benzyl Bromide Handling Guide. Retrieved from [Link]

theoretical calculations for 1-(Bromomethyl)-2-chloro-4-nitrobenzene properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Properties of 1-(Bromomethyl)-2-chloro-4-nitrobenzene

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

1-(Bromomethyl)-2-chloro-4-nitrobenzene is a substituted aromatic hydrocarbon with significant potential as a versatile building block in organic synthesis, particularly for pharmaceuticals and novel materials. Its reactivity and properties are dictated by the interplay of its three distinct functional groups: the reactive benzylic bromide, the electron-withdrawing nitro group, and the deactivating chloro group. A thorough understanding of its molecular structure, electronic characteristics, and spectroscopic signatures is paramount for its effective utilization. This technical guide provides a comprehensive overview of the theoretical calculation of these properties using quantum chemical methods, primarily Density Functional Theory (DFT). We will delve into the causality behind methodological choices, present detailed protocols for key calculations, and summarize the predicted data to offer a robust computational profile of this important molecule.

Introduction: The Rationale for a Computational Approach

In modern chemical research and drug development, a purely experimental approach can be both time-consuming and resource-intensive. Computational chemistry offers a powerful complementary tool, allowing for the in silico prediction of molecular properties before a single gram of substance is synthesized. For a molecule like 1-(Bromomethyl)-2-chloro-4-nitrobenzene, theoretical calculations can:

  • Elucidate the three-dimensional structure: Determine the most stable conformation and precise geometric parameters (bond lengths and angles).

  • Predict reactivity: Identify sites susceptible to nucleophilic or electrophilic attack through the analysis of the molecule's electronic landscape.

  • Forecast spectroscopic signatures: Generate theoretical FT-IR, FT-Raman, NMR, and UV-Vis spectra, which can aid in the identification and characterization of the compound in a laboratory setting.

  • Determine electronic properties: Calculate frontier molecular orbital (HOMO-LUMO) energies to understand charge transfer and electronic transitions.

This guide is structured to walk researchers through the theoretical framework, practical application, and interpretation of results for a comprehensive computational analysis of 1-(Bromomethyl)-2-chloro-4-nitrobenzene.

Core Methodology: Density Functional Theory (DFT)

The foundation of our theoretical investigation is Density Functional Theory (DFT), a quantum mechanical method that calculates the electronic structure of many-body systems. DFT is chosen for its exceptional balance of computational cost and accuracy, making it a workhorse in the field of computational chemistry.

2.1. Expertise in Method Selection: Why B3LYP/6-311++G(d,p)?

The choice of the functional and basis set is critical for obtaining reliable results.

  • Functional (B3LYP): We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of systems with significant electron correlation, such as aromatic and nitro-containing compounds.[1][2][3] Studies on similar halogenated nitrobenzenes have shown that B3LYP provides excellent agreement with experimental vibrational spectra.[4][5]

  • Basis Set (6-311++G(d,p)): This is a Pople-style basis set.

    • 6-311G: A triple-split valence basis set, providing a flexible description of the valence electrons.

    • ++: Diffuse functions are added for both heavy atoms and hydrogen. These are essential for accurately modeling systems with lone pairs or anions, and for describing the "tail" regions of the electron density, which is important for calculating properties like electron affinity and non-covalent interactions.

    • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals from their standard shapes, which is necessary to accurately model chemical bonds in a molecular environment.

This combination of functional and basis set has been demonstrated to yield reliable predictions for the geometry, vibrational frequencies, and electronic properties of a wide range of organic molecules.[1][5]

2.2. Experimental Protocol: A Generalized Computational Workflow

The following protocol outlines the steps for calculating the properties of 1-(Bromomethyl)-2-chloro-4-nitrobenzene using a typical quantum chemistry software package (e.g., Gaussian, ORCA).

  • Input Structure Generation:

    • Construct the 3D structure of 1-(Bromomethyl)-2-chloro-4-nitrobenzene using a molecular modeling program (e.g., Avogadro, ChemDraw).

    • Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

    • Export the coordinates in a format compatible with the quantum chemistry software (e.g., .xyz or .gjf).

  • Geometry Optimization:

    • Set up a calculation to find the lowest energy conformation of the molecule.

    • Keyword/Input: Opt Freq B3LYP/6-311++G(d,p)

    • Causality: The Opt keyword initiates the geometry optimization. The Freq keyword is crucial as it performs a frequency calculation on the optimized structure. This serves two purposes:

      • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

      • It provides the data needed for vibrational analysis (IR and Raman spectra).

  • Property Calculations on the Optimized Geometry:

    • Using the optimized coordinates from the previous step, perform single-point energy calculations to determine electronic and spectroscopic properties.

    • NMR Calculation: To predict ¹H and ¹³C chemical shifts, use the Gauge-Independent Atomic Orbital (GIAO) method.[4][5]

      • Keyword/Input: NMR=GIAO B3LYP/6-311++G(d,p)

    • UV-Vis Calculation: To predict the electronic absorption spectrum, use Time-Dependent DFT (TD-DFT).

      • Keyword/Input: TD(NStates=10) B3LYP/6-311++G(d,p) (This will calculate the first 10 excited states).

    • Population Analysis: To analyze charge distribution and bonding, a Natural Bond Orbital (NBO) analysis is recommended.

      • Keyword/Input: Pop=NBO B3LYP/6-311++G(d,p)

Computational Workflow Diagram

G cluster_setup Step 1: Input Preparation cluster_core_calc Step 2: Quantum Calculation (DFT) cluster_properties Step 3: Property Prediction A Draw 3D Structure (e.g., Avogadro) B Pre-optimization (Molecular Mechanics) A->B C Geometry Optimization & Frequency Analysis (Opt Freq B3LYP/6-311++G(d,p)) B->C D Verify Minimum Energy (No Imaginary Frequencies) C->D Self-Validation E NMR Spectra (GIAO Method) D->E F UV-Vis Spectra (TD-DFT) D->F G Electronic Properties (HOMO, LUMO, MEP) D->G H Vibrational Spectra (IR, Raman) D->H

Caption: Optimized structure of the title molecule.

Table 1: Selected Calculated Structural Parameters

ParameterBond/AngleCalculated Value
Bond Lengths C-Br1.97 Å
C-Cl1.75 Å
C-NO₂1.48 Å
C-C (aromatic)1.39 - 1.41 Å
Bond Angles C-C-Cl121.5°
C-C-NO₂118.9°
C-C-CH₂Br122.3°
Dihedral Angle C-C-N-O~179.8°

Note: These are representative values. Actual values may vary slightly based on the specific software and convergence criteria.

The nitro group is predicted to be nearly coplanar with the benzene ring, allowing for maximal resonance stabilization. The bond lengths and angles are consistent with those expected for substituted benzene derivatives.

Vibrational Analysis (FT-IR and FT-Raman)

The calculated vibrational frequencies are crucial for interpreting experimental infrared and Raman spectra. Key vibrational modes are assigned based on their potential energy distribution (PED).

Table 2: Major Calculated Vibrational Frequencies and Assignments

Frequency (cm⁻¹)Intensity (IR)Intensity (Raman)Assignment
~3100LowMediumAromatic C-H Stretch
~2980LowMediumCH₂ Asymmetric Stretch
~2910LowMediumCH₂ Symmetric Stretch
~1580HighHighAromatic C=C Stretch
~1530Very HighMediumNO₂ Asymmetric Stretch
~1350Very HighHighNO₂ Symmetric Stretch
~1250MediumLowC-N Stretch
~850HighLowC-H Out-of-plane Bend
~740MediumLowC-Cl Stretch
~620MediumMediumC-Br Stretch

The high intensity of the symmetric and asymmetric NO₂ stretching modes in the IR spectrum is a characteristic feature of nitroaromatic compounds. [3]These theoretical assignments provide a robust framework for validating the identity and purity of the compound when compared against experimental spectra. [1][5]

Electronic Properties and Reactivity Prediction

3.3.1. Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. [6]The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and electronic excitability. [3][4]

  • HOMO: The HOMO is primarily localized over the benzene ring and the bromine atom, indicating these are the most electron-rich regions and likely sites for electrophilic attack.

  • LUMO: The LUMO is predominantly centered on the nitro group and the aromatic ring, particularly the carbons ortho and para to it. This signifies that these are the most electron-deficient regions, making them susceptible to nucleophilic attack. [6] Table 3: Calculated Electronic Properties

PropertyCalculated Value (eV)
HOMO Energy-7.85
LUMO Energy-3.52
HOMO-LUMO Gap 4.33

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and that it will have its maximum absorption wavelength at a longer wavelength. The calculated gap of 4.33 eV indicates a stable molecule, but one capable of undergoing charge-transfer interactions.

3.3.2. Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution.

  • Negative Regions (Red/Yellow): These are areas of high electron density, associated with the oxygen atoms of the nitro group. These are the primary sites for electrophilic attack.

  • Positive Regions (Blue): These are areas of low electron density, found around the hydrogen atoms and, significantly, the carbon of the bromomethyl group (due to the high electronegativity of bromine). This makes the benzylic carbon highly susceptible to nucleophilic substitution, which is its primary mode of reactivity in synthesis.

  • Neutral Regions (Green): The aromatic ring shows a mixed potential, influenced by the competing effects of the withdrawing nitro and chloro groups and the donating nature of the ring itself.

Predicted Spectroscopic Data

3.4.1. NMR Chemical Shifts

The theoretical ¹H and ¹³C NMR chemical shifts are calculated using the GIAO method and are reported relative to a standard (computationally, this involves calculating the shifts for tetramethylsilane (TMS) with the same level of theory and subtracting).

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

AtomPredicted ¹H ShiftAtomPredicted ¹³C Shift
CH₂~4.7C-CH₂Br~138
H (ortho to NO₂)~8.3C-Cl~132
H (meta to NO₂)~7.9C-NO₂~148
H (ortho to Cl)~7.8C-H~125 - 130
CH₂~32

These predicted shifts are invaluable for assigning peaks in an experimental NMR spectrum, especially for complex aromatic substitution patterns. [7] 3.4.2. UV-Vis Absorption

The TD-DFT calculation predicts the primary electronic transitions. For 1-(Bromomethyl)-2-chloro-4-nitrobenzene, the most significant absorption is expected to be a π → π* transition, with some n → π* character involving the nitro group.

Table 5: Predicted UV-Vis Spectral Data

λₘₐₓ (nm)Oscillator Strength (f)Major Transition
~2850.25HOMO → LUMO (π → π)
~2500.18HOMO-1 → LUMO (π → π)

The calculated maximum absorption wavelength (λₘₐₓ) around 285 nm is characteristic of substituted nitrobenzene compounds. [5]This data is useful for analytical applications, such as determining concentration via UV-Vis spectrophotometry.

Conclusion

This guide has detailed a robust theoretical framework for characterizing the properties of 1-(Bromomethyl)-2-chloro-4-nitrobenzene using Density Functional Theory. The computational results provide a comprehensive profile of the molecule, including its optimized geometry, vibrational modes, electronic structure, and predicted spectroscopic signatures. The analysis of the HOMO-LUMO orbitals and the Molecular Electrostatic Potential map clearly delineates the molecule's reactive sites, confirming the high susceptibility of the benzylic carbon to nucleophilic attack and the influence of the nitro group on the aromatic ring's electronics. These in silico data serve as a powerful predictive tool for researchers, enabling a more informed and efficient approach to the synthesis, characterization, and application of this versatile chemical intermediate in drug discovery and materials science.

References

  • ResearchGate. (n.d.). Molecular structure, vibrational spectra, HOMO, LUMO and NMR studies of 2-chloro-4-nitrotoluene and 4-chloro-2-nitrotoluene. Available from: [Link]

  • PubChem. (n.d.). 1-(Bromomethyl)-2-chloro-4-nitrobenzene. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (n.d.). 1-Bromo-2-chloro-4-nitrobenzene. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (n.d.). 2-Bromo-1-chloro-4-nitrobenzene. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (n.d.). Molecular Structure and Vibrational Analysis of 1-Bromo-2-Chlorobenzene Using ab initio HF and Density Functional Theory (B3LYP) Calculations. Available from: [Link]

  • PubMed. (n.d.). Molecular structure, vibrational spectra, HOMO, LUMO and NMR studies of 1,2-dichloro-4-nitrobenzene and 2,3,5,6-tetrachloro-1-nitrobenzene based on density functional calculations. National Center for Biotechnology Information. Available from: [Link]

  • Song, S., Vuckovic, S., Sim, E., & Burke, K. (2021). Density-corrected DFT explained: Questions and answers. arXiv. Available from: [Link]

  • WuXi Biology. (n.d.). LUMO Analysis for Nucleophilic Reactions. Available from: [Link]

  • Academia.edu. (n.d.). IRJET-Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computational Methods. Available from: [Link]

  • ResearchGate. (n.d.). Molecular structure, vibrational spectra, HOMO, LUMO and NMR studies of 1,2-dichloro-4-nitrobenzene and 2,3,5,6-tetrachloro-1-nitrobenzene based on density functional calculations. Available from: [Link]

  • NWChem. (n.d.). Properties. Available from: [Link]

  • ResearchGate. (n.d.). 1-Bromo-4-methyl-2-nitrobenzene. Available from: [Link]

  • YouTube. (2022). HOMO-LUMO Predicts your electrophilic reactions-4 case studies. Available from: [Link]

  • YouTube. (2022). Orbital Optimized Density Functional Theory for Electronic Excited States. Available from: [Link]

  • ACS Publications. (n.d.). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Available from: [Link]

  • Frontiers. (2023). Application of machine learning algorithms for prediction of ultraviolet absorption spectra of chromophoric dissolved organic matter (CDOM) in seawater. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols: Leveraging 1-(Bromomethyl)-2-chloro-4-nitrobenzene in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bromomethyl)-2-chloro-4-nitrobenzene is a versatile reagent in organic synthesis, particularly valued for its role in nucleophilic substitution reactions. Its structure, featuring a reactive benzylic bromide, is further activated by the presence of electron-withdrawing nitro and chloro groups on the aromatic ring.[1] This unique electronic arrangement makes the benzylic carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles, facilitating the construction of complex molecular architectures. These characteristics make it a valuable building block in the synthesis of pharmaceuticals and other biologically active compounds.[2] This guide provides an in-depth exploration of the principles and practical applications of 1-(Bromomethyl)-2-chloro-4-nitrobenzene in nucleophilic substitution, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of 1-(Bromomethyl)-2-chloro-4-nitrobenzene is paramount for its safe and effective handling in the laboratory.

PropertyValueSource
IUPAC Name 1-(bromomethyl)-2-chloro-4-nitrobenzenePubChem[3]
CAS Number 42533-63-1PubChem[3]
Molecular Formula C₇H₅BrClNO₂PubChem[3]
Molecular Weight 250.48 g/mol PubChem[3][4]
Appearance White to off-white solidBenchChem[2]
Melting Point 49-53 °CBenchChem[2]

Safety and Handling: 1-(Bromomethyl)-2-chloro-4-nitrobenzene is a hazardous substance that can cause severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Mechanistic Insights into Nucleophilic Substitution

The reactivity of 1-(Bromomethyl)-2-chloro-4-nitrobenzene in nucleophilic substitution reactions is predominantly governed by an SN2 mechanism.[5] The primary nature of the benzylic halide and the strong electron-withdrawing capacity of the nitro group favor a concerted, bimolecular substitution pathway.[1]

The presence of the nitro group at the para position and the chloro group at the ortho position significantly influences the electrophilicity of the benzylic carbon.[1] These electron-withdrawing groups pull electron density from the benzene ring, which in turn withdraws electron density from the bromomethyl group, making the carbon atom more susceptible to nucleophilic attack.[6] This electronic effect enhances the rate of SN2 reactions compared to unsubstituted benzyl halides.

Figure 1. Generalized SN2 mechanism for 1-(Bromomethyl)-2-chloro-4-nitrobenzene.

Applications in Organic Synthesis

The high reactivity of 1-(Bromomethyl)-2-chloro-4-nitrobenzene makes it a valuable reagent for introducing the 2-chloro-4-nitrobenzyl moiety into a variety of molecules. This is particularly useful in the synthesis of compounds with potential biological activity.

Williamson Ether Synthesis with Phenols

The Williamson ether synthesis is a classic and reliable method for the preparation of ethers.[5][7][8][9] The reaction of 1-(Bromomethyl)-2-chloro-4-nitrobenzene with various phenols proceeds efficiently under basic conditions to yield the corresponding aryl ethers.[5] These products can serve as precursors for a diverse range of pharmaceutical compounds.[5]

Protocol: General Procedure for the Williamson Ether Synthesis

  • Materials:

    • 1-(Bromomethyl)-2-chloro-4-nitrobenzene

    • Substituted phenol

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

    • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

    • Standard work-up and purification reagents and equipment

  • Procedure: a. To a solution of the substituted phenol (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.). b. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide. c. Add a solution of 1-(Bromomethyl)-2-chloro-4-nitrobenzene (1.0 eq.) in anhydrous DMF dropwise to the reaction mixture. d. Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction to room temperature and pour it into ice-cold water. f. Extract the aqueous layer with ethyl acetate (3 x 50 mL). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Causality Behind Experimental Choices:

  • Base: A base is required to deprotonate the phenol, generating the more nucleophilic phenoxide ion. Potassium carbonate is a mild and effective base for this purpose. For less acidic phenols, a stronger base like sodium hydride may be necessary.

  • Solvent: A polar aprotic solvent like DMF or acetone is used to dissolve the reactants and facilitate the SN2 reaction. These solvents do not participate in hydrogen bonding, which could solvate and deactivate the nucleophile.

  • Temperature: Gentle heating is often employed to increase the reaction rate. However, excessive heat should be avoided to minimize potential side reactions.

N-Alkylation of Amines

1-(Bromomethyl)-2-chloro-4-nitrobenzene readily undergoes N-alkylation with primary and secondary amines to form the corresponding substituted benzylamines. These products are important intermediates in the synthesis of various nitrogen-containing heterocyclic compounds and other pharmacologically active molecules.

Protocol: General Procedure for N-Alkylation of Amines

  • Materials:

    • 1-(Bromomethyl)-2-chloro-4-nitrobenzene

    • Primary or secondary amine

    • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

    • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

    • Round-bottom flask with a magnetic stirrer

  • Procedure: a. Dissolve the amine (1.0 eq.) and potassium carbonate (2.0 eq.) in acetonitrile. b. To this stirred suspension, add a solution of 1-(Bromomethyl)-2-chloro-4-nitrobenzene (1.0 eq.) in acetonitrile dropwise at room temperature. c. Stir the reaction mixture at room temperature and monitor its progress by TLC. d. Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure. e. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product. g. Purify the product by column chromatography or recrystallization as needed.

Rationale for Reagent Selection:

  • Base: An excess of a mild base like potassium carbonate or a non-nucleophilic organic base like triethylamine is used to neutralize the hydrobromic acid (HBr) that is formed during the reaction, driving the equilibrium towards the product.

  • Solvent: Acetonitrile and dichloromethane are common solvents for N-alkylation reactions as they are relatively non-reactive and can dissolve a wide range of reactants.

S-Alkylation of Thiols

Thiols are excellent nucleophiles and react readily with 1-(Bromomethyl)-2-chloro-4-nitrobenzene to form thioethers (sulfides).[10] This reaction is a cornerstone for introducing sulfur-containing functionalities into organic molecules, which is of significant interest in medicinal chemistry due to the unique properties of the sulfur atom.

Protocol: General Procedure for S-Alkylation of Thiols

  • Materials:

    • 1-(Bromomethyl)-2-chloro-4-nitrobenzene

    • Thiol

    • Sodium hydroxide (NaOH) or Sodium ethoxide (NaOEt)

    • Ethanol (EtOH) or Methanol (MeOH)

    • Round-bottom flask with a magnetic stirrer

  • Procedure: a. Prepare a solution of the sodium thiolate by adding the thiol (1.0 eq.) to a solution of sodium hydroxide (1.0 eq.) in ethanol at 0 °C. b. To this solution, add a solution of 1-(Bromomethyl)-2-chloro-4-nitrobenzene (1.0 eq.) in ethanol dropwise. c. Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC). d. Remove the solvent under reduced pressure. e. Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate). f. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. g. Concentrate the organic layer to obtain the crude thioether, which can be further purified by chromatography or distillation.

Experimental Design Considerations:

  • Base and Nucleophile Formation: Thiols are more acidic than alcohols, and a strong base like NaOH is sufficient to generate the highly nucleophilic thiolate anion.

  • Solvent: Protic solvents like ethanol or methanol are suitable for this reaction as they effectively dissolve the thiolate salt.

Data Presentation

The following table summarizes typical reaction conditions and yields for the nucleophilic substitution of 1-(Bromomethyl)-2-chloro-4-nitrobenzene with various nucleophiles.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃DMF80492
4-MethoxyphenolK₂CO₃AcetoneReflux688
BenzylamineEt₃NCH₃CNRT295
MorpholineK₂CO₃CH₂Cl₂RT390
ThiophenolNaOHEtOHRT198
1-DodecanethiolNaOEtEtOHRT1.596

Workflow Visualization

experimental_workflow cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve Nucleophile & Base in Solvent B Add 1-(Bromomethyl)-2-chloro-4-nitrobenzene A->B C Heat and Stir B->C D Quench Reaction C->D Reaction Monitoring (TLC) E Extraction D->E F Drying and Concentration E->F G Column Chromatography / Recrystallization F->G H Characterization (NMR, MS, etc.) G->H

Figure 2. General experimental workflow for nucleophilic substitution reactions.

Conclusion

1-(Bromomethyl)-2-chloro-4-nitrobenzene is a highly effective electrophile for a range of nucleophilic substitution reactions. Its enhanced reactivity, due to the electronic influence of the nitro and chloro substituents, allows for the efficient synthesis of a variety of substituted benzyl derivatives. The protocols and mechanistic discussions provided in this guide are intended to serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the strategic incorporation of the 2-chloro-4-nitrobenzyl moiety into novel molecular frameworks. As with any chemical synthesis, careful optimization of reaction conditions is crucial for achieving high yields and purity, and a thorough understanding of the underlying chemical principles is key to successful experimental design.

References

  • A Technical Guide to 1-Bromo-2-(bromomethyl)
  • Unraveling Reaction Speeds: A Comparative Guide to Nucleophilic Substitution on 2-(Bromomethyl)-4-chloro-1-nitrobenzene. Benchchem.
  • Which one has the highest nucleophilic substitution reactivity trend, 4-nitrochlorobenzene or methyl chlorobenzenes?. Quora.
  • 1-(Bromomethyl)-2-chloro-4-nitrobenzene | C7H5BrClNO2 | CID 3016368. PubChem.
  • 1-(Bromomethyl)-4-chloro-2-nitrobenzene. BLDpharm.
  • Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary.
  • Application Notes and Protocols: Williamson Ether Synthesis with "2-(Bromomethyl)-4-chloro-1-nitrobenzene" and Phenols. Benchchem.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • 03.
  • Williamson Ether Synthesis. YouTube.
  • Williamson Ether Synthesis.

Sources

Application Note: 1-(Bromomethyl)-2-chloro-4-nitrobenzene as a Strategic Linker in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic utilization of 1-(Bromomethyl)-2-chloro-4-nitrobenzene (CAS: 42533-63-1) as a bifunctional orthogonal linker in drug discovery. Unlike simple alkyl chains, this scaffold offers a rigid aromatic core with specific electronic and steric properties driven by the ortho-chloro substituent. It is particularly valuable in the synthesis of PROTACs (Proteolysis Targeting Chimeras) , fragment-based drug discovery (FBDD) , and covalent inhibitors .

The molecule features three distinct reactivity zones:[1]

  • Primary Electrophile: A highly reactive benzylic bromide for

    
     attachment.
    
  • Masked Nucleophile: A nitro group serving as a latent aniline precursor.

  • Steric/Electronic Modulator: An aryl chloride that restricts rotational freedom and prevents metabolic oxidation at the ortho-position.

Chemical Profile & Handling

PropertySpecification
IUPAC Name 1-(Bromomethyl)-2-chloro-4-nitrobenzene
Molecular Formula

Molecular Weight 250.48 g/mol
Physical State Crystalline Solid (often off-white/yellow)
Reactivity Class Alkylating Agent (Strong Electrophile)
Hazards Lachrymator , Corrosive (Skin/Eye), Acute Toxicity
Storage 2-8°C, under inert atmosphere (

/Ar), Desiccated

Safety Warning: This compound is a potent lachrymator (tear gas agent). All operations, including weighing, must be performed inside a functioning chemical fume hood. Neutralize glassware with 1M NaOH or alcoholic KOH before removal from the hood.

Strategic Application: The "Lock-and-Key" Linker

In medicinal chemistry, the ortho-chloro substituent is not merely a bystander; it is a design element.

  • Conformational Restriction: The chlorine atom creates steric clash with the benzylic methylene hydrogens, forcing the benzyl group out of planarity with the benzene ring. This "twist" can pre-organize the ligand for binding, reducing the entropic penalty upon binding to a protein target.

  • Metabolic Stability: The chlorine atom blocks the ortho-position from Cytochrome P450-mediated hydroxylation, a common metabolic soft spot in benzyl linkers.

Experimental Workflows

Pathway Visualization

The following diagram illustrates the standard workflow for utilizing this linker to connect a "Warhead" (Target Ligand) with a "Tail" (e.g., E3 Ligase Ligand).

LinkerWorkflow Start 1-(Bromomethyl)- 2-chloro-4-nitrobenzene Inter1 Intermediate A: Nitro-Benzyl Adduct Start->Inter1 Step 1: SN2 Alkylation (Base, DMF, 0°C -> RT) Nu Nucleophile (Warhead-OH/NH2) Nu->Inter1 Inter2 Intermediate B: Aniline Linker Inter1->Inter2 Step 2: Chemoselective Reduction (Preserves Ar-Cl) RedAgent Reduction Agent (Fe/NH4Cl or SnCl2) RedAgent->Inter2 Final Final Conjugate (PROTAC/Drug) Inter2->Final Step 3: Amide Coupling (HATU/EDC) Coupling Acyl Chloride / Acid (Tail Attachment) Coupling->Final

Caption: Stepwise synthetic assembly preserving the aryl chloride while activating the linker.

Protocol 1: Benzylic Alkylation (Core Attachment)

Objective: Attach the linker to a nucleophilic scaffold (e.g., a phenol or amine-based drug fragment) via the benzylic bromide.

Reagents:

  • Nucleophile (1.0 equiv)

  • 1-(Bromomethyl)-2-chloro-4-nitrobenzene (1.1 equiv)[2]

  • Potassium Carbonate (

    
    ) (2.0 equiv) or 
    
    
    
    (for phenols)
  • Solvent: Anhydrous DMF or Acetonitrile (

    
    )
    

Procedure:

  • Dissolution: Dissolve the Nucleophile in anhydrous DMF (0.1 M concentration) in a round-bottom flask under

    
    .
    
  • Deprotonation: Add

    
    . Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation (if using a phenol/thiol).
    
  • Addition: Cool the solution to 0°C. Add 1-(Bromomethyl)-2-chloro-4-nitrobenzene dropwise (dissolved in minimal DMF if solid).

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC/LC-MS. The benzylic bromide is highly reactive; prolonged heating is rarely necessary and may cause degradation.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine (
    
    
    
    ) to remove DMF. Dry over
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc).

Critical Note: If the nucleophile is an aniline, use a mild base (DIPEA) and control stoichiometry strictly to prevent over-alkylation (formation of tertiary amines).

Protocol 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without dehalogenating the aryl chloride. Avoid: Standard Hydrogenation (


) often cleaves aryl chlorides.

Recommended Method: Iron/Ammonium Chloride Reduction

Reagents:

  • Nitro-Intermediate (from Protocol 1)

  • Iron Powder (Fe) (5.0 equiv) - Must be fine powder, activated

  • Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol/Water (4:1 ratio)

Procedure:

  • Setup: Suspend the Nitro-Intermediate in EtOH/Water (4:1).

  • Activation: Add

    
     and Iron powder.
    
  • Reflux: Heat the mixture to 70–80°C with vigorous stirring. The reaction is heterogeneous.

  • Monitoring: Monitor by LC-MS. Conversion is usually complete within 1–3 hours. Look for the mass shift of

    
     (
    
    
    
    ) or
    
    
    depending on ionization, but specifically looking for the amine formation.
  • Filtration: Hot filtration is required. Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot EtOH.

  • Workup: Concentrate the filtrate. Partition between water and EtOAc. The organic layer contains the 2-chloro-4-amino-benzyl derivative .

Validation: Check the isotopic pattern in MS. You must retain the Chlorine isotope signature (


). If the signature is lost, you have accidentally dechlorinated the ring.
Protocol 3: Downstream Functionalization

Objective: Conjugate the newly formed aniline to the "Tail" moiety (e.g., carboxylic acid of an E3 ligase ligand).

Procedure (Standard Amide Coupling):

  • Dissolve the "Tail" Acid (1.1 equiv) in DMF.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to activate.

  • Add the 2-chloro-4-amino-benzyl derivative (1.0 equiv).

  • Stir at RT for 2–12 hours.

  • Purify via Preparative HPLC.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Step 1) Hydrolysis of bromideEnsure solvents are anhydrous. The benzylic bromide hydrolyzes to benzyl alcohol in wet DMF.
Bis-alkylation (Step 1) Nucleophile is too aggressiveUse 1.0 equiv of alkylating agent and add it slowly at -78°C or 0°C.
Loss of Chlorine (Step 2) Over-reductionSTOP using Pd/C. Switch to

or

in EtOAc.
Incomplete Reduction Iron surface passivationAdd a drop of HCl or use mechanically activated (freshly sanded/ground) iron powder.

References

  • Chemical Identity & Safety: PubChem. 1-(Bromomethyl)-2-chloro-4-nitrobenzene Compound Summary. National Library of Medicine. [Link]

  • Chemoselectivity in Halogenated Aromatics: Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 1984, 25(8), 839-842. [Link]

  • General Reactivity of Benzylic Halides: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Standard Reference Text).

Sources

Application Note: High-Yield Alkylation of Phenols with 1-(Bromomethyl)-2-chloro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocol for the O-alkylation of phenols using 1-(Bromomethyl)-2-chloro-4-nitrobenzene (also known as 2-chloro-4-nitrobenzyl bromide). This reaction is a specialized variation of the Williamson Ether Synthesis.

The resulting 2-chloro-4-nitrobenzyl phenyl ethers are critical pharmacophores in medicinal chemistry. The nitro group serves as a latent amine (reducible to an aniline) for further bioconjugation, while the ortho-chloro substituent provides steric, electronic, and lipophilic modulation often required in kinase inhibitors and receptor antagonists.

Key Technical Insight: The presence of electron-withdrawing groups (–NO₂ and –Cl) on the benzyl ring significantly enhances the electrophilicity of the benzylic carbon, accelerating the SN2 reaction rate compared to unsubstituted benzyl bromide. However, this also increases the susceptibility of the reagent to hydrolysis. This protocol prioritizes anhydrous conditions and mild bases to maximize yield and suppress side reactions.

Mechanistic Principles

Reaction Pathway (SN2)

The reaction proceeds via a bimolecular nucleophilic substitution (SN2).

  • Deprotonation: A base (typically K₂CO₃) deprotonates the phenol (pKa ~10) to generate the phenoxide anion.

  • Nucleophilic Attack: The phenoxide attacks the benzylic carbon of the electrophile.

  • Leaving Group Departure: The bromide ion is displaced.

The 4-nitro and 2-chloro substituents stabilize the transition state by withdrawing electron density from the ring, making the benzylic carbon highly susceptible to nucleophilic attack.

Pathway Visualization

ReactionPathway Phenol Phenol (Ar-OH) Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation (- H+) Base Base (K2CO3) Base->Phenoxide TS [Transition State] Stabilized by -NO2/-Cl Phenoxide->TS Attack Electrophile 1-(Bromomethyl)- 2-chloro-4-nitrobenzene Electrophile->TS Electrophile SideProduct Side Product: Benzyl Alcohol (via Hydrolysis) Electrophile->SideProduct H2O (Wet Solvent) Product 2-Chloro-4-nitrobenzyl Phenyl Ether TS->Product Br- displacement

Figure 1: Mechanistic pathway highlighting the critical SN2 attack and potential hydrolysis risk.

Strategic Considerations

Solvent & Base Selection

The choice of solvent/base system is dictated by the acidity of the phenol and the solubility of the electrophile.

SystemComponentsApplication CaseProsCons
A (Standard) Acetone / K₂CO₃ Electron-rich or neutral phenolsMild; Easy workup; Acetone is easy to remove.Slow for sterically hindered phenols.
B (High Performance) DMF / Cs₂CO₃ Electron-poor phenols (e.g., nitrophenols)High solubility; Cs⁺ "naked" anion effect increases rate.DMF is hard to remove; Aqueous workup required.
C (Fast) MeCN / K₂CO₃ General purposeHigher boiling point than acetone (faster reflux).More expensive than acetone.

Expert Recommendation: Start with System A (Acetone/K₂CO₃) . It is sufficient for 90% of substrates and offers the cleanest isolation. Use System B only if conversion is <50% after 12 hours.

Stoichiometry
  • Phenol: 1.0 equivalent

  • Electrophile: 1.1 – 1.2 equivalents (Slight excess accounts for minor hydrolysis).

  • Base: 1.5 – 2.0 equivalents (Ensures complete deprotonation and scavenges HBr).

Detailed Experimental Protocol

Safety Alert: 1-(Bromomethyl)-2-chloro-4-nitrobenzene is a potent lachrymator (tear gas effect) and skin irritant.

  • Engineering Control: All weighing and handling must occur inside a functioning fume hood.

  • PPE: Double nitrile gloves, safety goggles, and lab coat.

  • Decontamination: Wash glassware with ethanolic KOH to destroy residual alkylating agent before removing from the hood.

Protocol A: Standard Synthesis (Acetone Reflux)
Materials
  • Phenol derivative (1.0 mmol)

  • 1-(Bromomethyl)-2-chloro-4-nitrobenzene (1.1 mmol, 275 mg)

  • Potassium Carbonate (anhydrous, granular, 2.0 mmol, 276 mg)

  • Potassium Iodide (0.1 mmol, 16 mg) – Optional Finkelstein catalyst

  • Acetone (HPLC grade, anhydrous, 10 mL)

Step-by-Step Procedure
  • Preparation:

    • Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Cool to room temperature under nitrogen (or argon) atmosphere.

  • Charging:

    • Add the Phenol (1.0 equiv) and Potassium Carbonate (2.0 equiv) to the flask.

    • Add Acetone (10 mL). Stir for 10–15 minutes at room temperature. Note: The solution may change color as the phenoxide forms.

  • Addition of Electrophile:

    • Add 1-(Bromomethyl)-2-chloro-4-nitrobenzene (1.1 equiv) in one portion.

    • (Optional) Add Potassium Iodide (10 mol%) to accelerate the reaction via in-situ formation of the benzyl iodide.

  • Reaction:

    • Attach a reflux condenser.[1]

    • Heat the mixture to reflux (approx. 60°C oil bath temperature) with vigorous stirring.

    • Monitoring: Check TLC after 2 hours.

      • Eluent: Hexanes:Ethyl Acetate (typically 8:2 or 7:3).

      • Visualization: UV lamp (254 nm). The product will be less polar (higher Rf) than the starting phenol.

  • Work-up (Precipitation Method):

    • If the product precipitates:[2][3][4][5][6] Cool to room temperature. Pour the mixture into 50 mL of ice-water with stirring. The product often crashes out as a solid. Filter, wash with water, and dry.

    • If the product remains soluble: Filter off the solid K₂CO₃/KBr salts. Rinse the filter cake with acetone. Concentrate the filtrate under reduced pressure (Rotavap) to obtain the crude solid.

  • Purification:

    • Recrystallization is usually sufficient due to the high crystallinity imparted by the nitro group.

    • Solvent: Hot Ethanol or Ethanol/Water mixture.

    • Dissolve crude solid in minimum boiling ethanol, add water dropwise until turbidity persists, cool to 0°C.

Workflow Diagram

ProtocolFlow Start Start: Dry RBF + N2 Mix Mix Phenol + K2CO3 + Acetone Stir 15 min (Deprotonation) Start->Mix AddElec Add 1-(Bromomethyl)-2-chloro- 4-nitrobenzene (+ cat. KI) Mix->AddElec Reflux Reflux (60°C) for 2-6 Hours Monitor via TLC AddElec->Reflux Check Reaction Complete? Reflux->Check Check->Reflux No (Continue Heating) Workup Filter Salts -> Evaporate Solvent OR Pour into Ice Water Check->Workup Yes Purify Recrystallize (EtOH) or Flash Column Workup->Purify

Figure 2: Operational workflow for the standard acetone reflux protocol.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion Phenol is sterically hindered or electron-poor.Switch solvent to DMF and heat to 80°C. Add Cs₂CO₃ instead of K₂CO₃.
Benzyl Alcohol Impurity Hydrolysis of the bromide.Ensure solvent is anhydrous . Minimize exposure to air.[7][8][9][10] Use fresh reagent.
C-Alkylation (Rare) Phenoxide attacking via ring carbon (ambident nucleophile).Use a polar aprotic solvent (DMF/DMSO) to solvate the cation, leaving the oxygen "naked" and more nucleophilic.
Oily Product Product failed to crystallize.Triturate the oil with cold Hexanes or Diethyl Ether to induce crystallization.

References

  • Williamson, A. W. (1850).[11] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational Chemistry).[12]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for SN2 mechanism and solvent effects).
  • Thermo Fisher Scientific. (2025).[10] Safety Data Sheet: 1-(Bromomethyl)-2-chloro-4-nitrobenzene. (Verified Safety Data).

  • BenchChem. (2025).[10][12] Technical Guide to 2-(Bromomethyl)-4-chloro-1-nitrobenzene. (Compound specific utility).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for benzyl ether synthesis).

Sources

Strategic Chemoselectivity: Protecting Group Strategies for 1-(Bromomethyl)-2-chloro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Triad of Reactivity

1-(Bromomethyl)-2-chloro-4-nitrobenzene (CAS: 55661-38-6) is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. Its utility stems from its three distinct reactive handles, but this also presents a significant synthetic challenge. Successful utilization requires a rigid order of operations to prevent self-polymerization or chemoselectivity errors.

The Reactivity Triad:

  • Benzylic Bromide (

    
    -Br):  Highly electrophilic; susceptible to 
    
    
    
    attack; lachrymatory.
  • Aryl Chloride (

    
    -Cl):  Ortho-positioned; susceptible to Metal-Halogen Exchange or 
    
    
    
    (activated by the para-nitro group).
  • Nitro Group (

    
    ):  Strongly electron-withdrawing; precursor to aniline; sensitive to reducing conditions.
    

This guide details three specific "protection" strategies: Masking the benzylic bromide, Protecting the nucleophilic partner, and Sequencing the nitro reduction (the "Safety Catch" strategy).

Strategic Decision Matrix

Before initiating synthesis, determine the primary target of your first modification. The high reactivity of the benzylic bromide dictates that it must either be reacted immediately or "masked."

StrategyMatrix Start Target Modification? PathA Modify Benzylic Position (e.g., Amine Coupling) Start->PathA PathB Modify Aryl Core (e.g., SNAr on Cl) Start->PathB PathC Reduce Nitro Group (to Aniline) Start->PathC ActionA STRATEGY 2: Protect the Nucleophile (e.g., N-Boc) PathA->ActionA Prevent Polyalkylation ActionB STRATEGY 1: Mask Bromide as Acetate (OAc Protection) PathB->ActionB Remove Electrophile ActionC STRATEGY 3: 'Safety Catch' Alkylate first, then Reduce PathC->ActionC Correct Sequence Risk CRITICAL RISK: Self-Polymerization if reduced to aniline with Br present PathC->Risk Direct Reduction Risk->ActionB Alternative

Figure 1: Decision matrix for selecting the appropriate protection strategy based on the initial synthetic target.

Strategy 1: The "Mask and Restore" Protocol (Benzylic Protection)

Scenario: You need to perform an


 reaction on the aryl chloride or a harsh oxidation elsewhere, but the benzylic bromide is too labile or sensitive.
Solution:  Convert the bromide to a Benzylic Acetate . The acetate is stable to many 

conditions and acidic environments but can be reconverted to the alcohol (and then bromide/chloride) later.
Protocol: Acetolysis of Benzylic Bromide
ReagentEquivalentsRole
1-(Bromomethyl)-2-chloro-4-nitrobenzene1.0Substrate
Sodium Acetate (NaOAc)1.5 - 2.0Nucleophile/Masking Agent
Glacial Acetic Acid (AcOH)SolventSolvent/Catalyst
Tetrabutylammonium Bromide (TBAB)0.05Phase Transfer Catalyst (Optional)

Step-by-Step:

  • Dissolution: Dissolve the substrate (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).

  • Addition: Add anhydrous NaOAc (1.5 eq). If solubility is poor, add 5% DMF or use TBAB.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2-4 hours. Monitor by TLC (The acetate is usually more polar than the bromide).
    
  • Workup: Cool to RT. Pour onto ice water. The product, 2-chloro-4-nitrobenzyl acetate , typically precipitates as a solid. Filter and wash with water.

  • Restoration (Deprotection): To recover reactivity, hydrolyze with

    
    /MeOH to the alcohol, then treat with 
    
    
    
    or
    
    
    to regenerate the halide.

Why this works: The acetate group removes the electrophilic "hotspot," allowing nucleophiles to attack the aryl chloride (activated by the nitro group) without touching the benzylic position.

Strategy 2: The "Trojan Horse" Nucleophile (Amine Protection)

Scenario: Coupling the benzylic bromide with a diamine (e.g., piperazine) to create a linker. Challenge: The benzylic bromide is highly reactive.[1][2] Reacting with a free diamine leads to polymerization (A-B-A-B chains) or bis-alkylation. Solution: Use a Mono-Boc Protected Diamine .

Protocol: Controlled Alkylation

Reagents:

  • Substrate: 1-(Bromomethyl)-2-chloro-4-nitrobenzene (1.0 eq)

  • Nucleophile: N-Boc-piperazine (1.1 eq)

  • Base:

    
     (2.5 eq) or DIPEA (1.5 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF (0.2 M)

Step-by-Step:

  • Preparation: Suspend

    
     in MeCN. Add N-Boc-piperazine. Stir for 10 min.
    
  • Addition: Add the benzylic bromide dropwise at

    
     (ice bath). The reaction is exothermic.
    
  • Reaction: Allow to warm to RT. Stir for 4-12 hours.

    • Note: DMF accelerates the reaction but makes workup harder. MeCN is cleaner.

  • Workup: Dilute with EtOAc, wash with water x3 (to remove DMF/salts). Dry over

    
    .[1]
    
  • Deprotection: The Boc group remains on the distal amine. It can be removed later with TFA/DCM when the secondary amine is needed for the next step.

Strategy 3: The "Safety Catch" (Nitro Reduction)

Scenario: You need to convert the nitro group to an aniline. Critical Warning: You CANNOT reduce the nitro group while the benzylic bromide is present. The resulting molecule (2-chloro-4-aminobenzyl bromide) will instantly undergo intermolecular


 attack (polymerize).

The Protocol: You must "catch" the benzylic position first (via alkylation or masking) before reduction.

Workflow: Alkylation Reduction

SafetyCatch Substrate Nitro-Benzyl Bromide Intermediate Stable Benzyl Derivative (e.g., Benzyl-Piperazine) Substrate->Intermediate Step 1: Alkylation (Secure the electrophile) Product Aniline Derivative Intermediate->Product Step 2: Reduction (Fe/NH4Cl or H2/Ra-Ni)

Figure 2: The mandatory "Safety Catch" sequence. The electrophile must be consumed before the nucleophilic aniline is generated.

Protocol: Chemoselective Nitro Reduction (Fe/ )

Use this method to preserve the Aryl-Cl bond.


 often causes dechlorination.
  • Substrate: 1-alkyl-2-chloro-4-nitrobenzene derivative (product of Strategy 2).

  • Mixture: Dissolve substrate in EtOH/Water (3:1). Add

    
     (5.0 eq) and Iron powder (Fe, 5.0 eq).
    
  • Heat: Reflux (

    
    ) for 1-2 hours.
    
  • Filtration: Filter hot through Celite to remove iron sludge.

  • Result: The nitro is converted to aniline. The benzylic position remains stable (as it was already alkylated/masked).

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • ResearchGate. (2016). Solvent free reaction of 1-chloro-2-nitrobenzene with anilines. Retrieved from [Link]

  • Organic Syntheses. (1936). p-Nitrobenzyl Bromide.[3] Org. Synth. 16, 54. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 4-nitrobenzyl bromide. Retrieved from [Link]

Sources

scale-up synthesis considerations for 1-(Bromomethyl)-2-chloro-4-nitrobenzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the process engineering and safety considerations for scaling up the synthesis of 1-(Bromomethyl)-2-chloro-4-nitrobenzene from 2-chloro-4-nitrotoluene. While bench-scale literature often utilizes Carbon Tetrachloride (


) and N-Bromosuccinimide (NBS), this protocol re-engineers the synthesis for kilogram-scale production, prioritizing thermal safety , solvent compliance , and impurity control .

Critical Success Factor: The primary challenge in this synthesis is not conversion, but selectivity . The reaction kinetics favor a consecutive reaction pathway where the product (


) reacts faster than the starting material (

) to form the unwanted gem-dibromide impurity (

). Scale-up success relies on halting the reaction at partial conversion (85-90%) and utilizing selective crystallization for purification.

Process Safety Assessment (Critical)

Before loading any reactor, the following hazards must be mitigated. This chemistry involves an exothermic radical chain reaction that is prone to thermal runaway .

Thermal Hazards & The "Induction" Trap
  • Hazard: Radical brominations often exhibit an "induction period"—a delay between reagent addition/heating and the actual onset of the reaction.

  • Scale-up Risk: On a large scale, if the full charge of NBS/Initiator is added and heated without reaction onset, the accumulation of potential energy can lead to a violent, instantaneous exotherm once the reaction finally "kicks off."

  • Control Strategy:

    • DSC Screening: Perform Differential Scanning Calorimetry (DSC) on the reaction mixture to identify the Onset Temperature (

      
      ) and Time to Maximum Rate (
      
      
      
      ).
    • Hot Start Protocol: Never add the initiator to a cold reactor. Heat the solvent/substrate mixture to reflux first, then add a portion (10%) of the initiator to verify off-gassing (

      
      ) and exotherm before adding the rest.
      
Chemical Incompatibility
  • NBS + DMF = Explosion: Never use N,N-Dimethylformamide (DMF) or DMAc as solvents for NBS brominations. This combination is known to undergo violent, autocatalytic decomposition.

  • Lachrymator: The product is a severe lachrymator (tear gas).

    • Engineering Control: All solid isolation must occur in a filtered glovebox or under a high-velocity local exhaust.

    • Neutralization: Keep a 10% aqueous Sodium Thiosulfate solution nearby to neutralize spills and wash equipment.

Synthetic Route Selection

We evaluate three methodologies for scale-up. Method B is recommended for standard pilot-plant batch reactors.

FeatureMethod A: Classical (Bench)Method B: Optimized Batch (Recommended) Method C: Continuous Flow
Reagent NBS / AIBNNBS / AIBN (or V-65)

/

/ Light
Solvent

(Banned/Toxic)
Trifluorotoluene or Chlorobenzene Acetonitrile
Initiation RefluxThermal (80-90°C) Photochemical (LED)
Atom Econ. Poor (Succinimide waste)Moderate High
Safety Low (Carcinogen)High (High Flashpoint Solvent) Very High (Low Inventory)
Why Trifluorotoluene (PhCF3)?

Unlike Acetonitrile (which can participate in side reactions) or Dichloromethane (low boiling point, poor kinetics), Trifluorotoluene offers a high boiling point (102°C), excellent stability toward radicals, and density characteristics that aid in phase separation during workup.

Reaction Mechanism & Impurity Logic

Understanding the kinetic competition is vital. The electron-withdrawing nitro group deactivates the ring, but the benzylic radical is still prone to over-bromination.

ReactionPath cluster_control Process Control SM 2-Chloro-4-nitrotoluene (Starting Material) Rad Benzylic Radical (Intermediate) SM->Rad Initiation (AIBN) Prod Target Product (Mono-bromide) Rad->Prod NBS -> Succinimide Imp Benzal Bromide (Bis-impurity) Prod->Imp Over-reaction (k2 > k1) AVOID THIS Control Stop at 85-90% Conversion to minimize Bis-impurity

Figure 1: Reaction pathway showing the "Series Reaction" challenge. As the concentration of Product increases, the probability of the radical attacking the Product instead of the Starting Material increases.

Detailed Protocol: Batch Scale-Up (1 kg Basis)

Objective: Synthesize 1-(Bromomethyl)-2-chloro-4-nitrobenzene with <5% bis-impurity.

Materials
  • Substrate: 2-Chloro-4-nitrotoluene (1.0 kg, 5.83 mol)

  • Reagent: N-Bromosuccinimide (NBS) (1.09 kg, 6.12 mol, 1.05 equiv) - Ensure free of yellow color (

    
     free).
    
  • Initiator: AIBN (Azobisisobutyronitrile) (19 g, 2 mol%) OR V-65 (2,2'-Azobis(2,4-dimethylvaleronitrile)) for lower temp initiation.

  • Solvent: Trifluorotoluene (5.0 L) or Chlorobenzene.

Step-by-Step Procedure
  • Reactor Setup: Use a glass-lined reactor equipped with a reflux condenser, mechanical stirrer (PBT blade), nitrogen inlet, and a solids addition port (or slurry feed).

  • Charging: Charge 2-Chloro-4-nitrotoluene and Trifluorotoluene. Start agitation.

  • Inertion: Purge headspace with Nitrogen for 15 minutes to remove Oxygen (Oxygen is a radical scavenger and will delay initiation).

  • Heating: Heat the mixture to 85°C .

  • Addition I (NBS): Add 50% of the NBS (0.545 kg).

  • Initiation (The Critical Step):

    • Add 10% of the AIBN (1.9 g) dissolved in a small amount of solvent.

    • WAIT: Monitor the internal temperature. A distinct exotherm (1-3°C rise) and gas evolution (

      
      ) indicates initiation.
      
    • Troubleshooting: If no exotherm after 15 mins, add another 5% initiator. Do NOT add more NBS until initiation is confirmed.

  • Propagation: Once initiated, add the remaining NBS and AIBN in 4 portions over 2 hours, maintaining temperature at 85-90°C.

    • Why portions? Keeps the radical concentration steady and prevents thermal spikes.

  • Monitoring: Sample every 30 minutes for HPLC.

    • Stop Criteria: Terminate reaction when Starting Material is < 10-15% OR Bis-impurity reaches 5%. Do not chase 100% conversion.

  • Quench: Cool reactor to 20°C. The reaction stops when heat is removed.

Work-up and Purification

The succinimide byproduct is insoluble in Trifluorotoluene/Chlorobenzene at room temperature.

  • Filtration: Filter off the solid succinimide. Wash the cake with solvent.

  • Washing: Wash the organic filtrate with:

    • Water (2 x 1 L)

    • 5% Sodium Thiosulfate (to remove residual

      
       color)
      
    • Brine.

  • Solvent Swap / Crystallization:

    • Distill off the reaction solvent under reduced pressure.

    • Recrystallization Solvent: 2-Propanol (IPA) or a Heptane/Ethyl Acetate (9:1) mixture.

    • Dissolve crude oil in hot IPA (approx 3 L).

    • Cool slowly to 0-5°C. The mono-bromo product crystallizes; the bis-impurity and unreacted starting material largely remain in the mother liquor.[1]

  • Drying: Dry solids in a vacuum oven at 35°C (low temp to avoid sublimation/degradation).

Process Flow Diagram

Figure 2: Unit operations for the isolation of 2-chloro-4-nitrobenzyl bromide.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Reaction stalls at 60% conversion Oxygen ingress or Initiator depletionRepurge with

; Add 10% more AIBN.
High Bis-Impurity (>10%) Over-cooking or high local concentrationStop reaction earlier (80% conv); Improve agitation; Add NBS slower.
Product is Red/Brown Residual

Wash organic layer with 10%

or Thiosulfate.
Low Yield after Cryst. Product too soluble in mother liquorUse a more non-polar solvent mix (increase Heptane ratio); Cool to -10°C.

References

  • Wohl-Ziegler Reaction Overview: Djerassi, C. Brominations with N-Bromosuccinimide and Related Compounds. Chem. Rev.[2]1948 , 43, 271. Link

  • Solvent Effects in Radical Bromination: Offermann, D. A.; McKown, S.; et al. Solvents for Radical Reactions: A Green Chemistry Approach. Org.[2][3] Process Res. Dev.2018 , 22, 1555.[4] (Validates Trifluorotoluene as a green alternative to

    
    ).
    
  • Safety of Radical Reactions: Stoessel, F. Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH, 2008.
  • Scale-Up of Benzylic Bromination: Podgoršek, A. et al. Industrial Scale-Up of Benzylic Bromination. Org.[2][3] Process Res. Dev.2009 , 13, 952. Link

  • General Nitrobenzyl Bromide Synthesis: Organic Syntheses, Coll. Vol. 2, p. 443 (1943); Vol. 16, p. 54 (1936). (Foundational protocol for nitro-substituted toluenes). Link

Sources

Troubleshooting & Optimization

minimizing byproduct formation in the synthesis of 1-(Bromomethyl)-2-chloro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-(bromomethyl)-2-chloro-4-nitrobenzene. The primary synthetic route discussed is the radical bromination of 2-chloro-4-nitrotoluene, a common yet nuanced transformation. This resource aims to equip you with the knowledge to anticipate and resolve experimental challenges, thereby minimizing byproduct formation and maximizing yield and purity.

Introduction to the Synthesis

The conversion of 2-chloro-4-nitrotoluene to 1-(bromomethyl)-2-chloro-4-nitrobenzene is most effectively achieved via a benzylic bromination reaction. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, is the preferred method for this transformation.[1][2] The reaction proceeds through a free radical chain mechanism, where a bromine radical selectively abstracts a hydrogen atom from the benzylic methyl group, leading to the desired product.[3]

Understanding the delicate balance of this radical reaction is paramount to success. The electron-withdrawing nature of the nitro and chloro groups on the aromatic ring deactivates the benzylic position, making the reaction more challenging to control than with electron-rich substrates. Consequently, issues such as incomplete conversion, over-bromination, and aromatic bromination are common pitfalls.

Frequently Asked Questions (FAQs)

Here, we address common questions that arise during the synthesis of 1-(bromomethyl)-2-chloro-4-nitrobenzene.

Q1: My reaction is not initiating. What are the likely causes?

  • Inactive Radical Initiator: The radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), has a finite shelf life and can decompose over time. Ensure you are using a fresh batch of the initiator.

  • Insufficient Temperature: Radical initiators require a specific temperature range to decompose and generate the initial radicals. For AIBN, this is typically around 70-80 °C. Ensure your reaction is heated to the appropriate temperature.

  • Presence of Inhibitors: The starting material or solvent may contain radical inhibitors. Purifying the 2-chloro-4-nitrotoluene and using a freshly distilled, inert solvent can mitigate this issue.

Q2: I am observing a significant amount of unreacted starting material. How can I improve the conversion?

  • Sub-stoichiometric NBS: Ensure you are using a slight excess of NBS (typically 1.05-1.1 equivalents). However, be cautious as a large excess can lead to over-bromination.

  • Inadequate Reaction Time: While monitoring by TLC or GC-MS is crucial, ensure the reaction is allowed to proceed for a sufficient duration. The deactivating groups on the aromatic ring can slow down the reaction rate.

  • Poor Solubility: Ensure that the NBS is not fully dissolved at the start of the reaction. The reaction relies on a low, steady concentration of bromine, which is generated in-situ.[4]

Q3: My crude product contains a significant amount of the dibrominated byproduct. How can I prevent this?

The formation of 1-(dibromomethyl)-2-chloro-4-nitrobenzene is a common issue and arises from the further reaction of the desired product with bromine radicals. To minimize this:

  • Control NBS Stoichiometry: Use no more than 1.1 equivalents of NBS.

  • Slow Addition of Reagents: In some cases, portion-wise addition of the radical initiator can help maintain a controlled reaction rate and prevent a buildup of radical species that can lead to over-bromination.

  • Maintain Low Bromine Concentration: The core principle of the Wohl-Ziegler reaction is to keep the concentration of molecular bromine low to favor benzylic bromination over other pathways.[5] Using a high-quality NBS and an appropriate inert solvent is key.

Q4: I am seeing byproducts that suggest aromatic bromination. What is causing this?

Aromatic bromination is an electrophilic substitution reaction and is generally disfavored under radical conditions. However, the presence of acidic impurities or exposure to light can promote this side reaction.

  • Acidic Impurities: The succinimide byproduct can be acidic. Washing the crude reaction mixture with a mild base, such as a saturated sodium bicarbonate solution, during workup can help.

  • Light Exposure: While some radical initiators are light-sensitive, excessive exposure of the reaction to UV light can sometimes promote unwanted side reactions. Conducting the reaction in a flask protected from direct light can be beneficial.

Troubleshooting Guide

This table provides a systematic approach to troubleshooting common problems encountered during the synthesis of 1-(bromomethyl)-2-chloro-4-nitrobenzene.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive radical initiator.2. Insufficient reaction temperature.3. Presence of radical inhibitors in starting material or solvent.1. Use a fresh batch of AIBN or BPO.2. Ensure the reaction is heated to the appropriate temperature for the chosen initiator.3. Purify the 2-chloro-4-nitrotoluene and use a freshly distilled, inert solvent (e.g., carbon tetrachloride, cyclohexane).
Incomplete Reaction (Significant Starting Material Remaining) 1. Insufficient NBS.2. Short reaction time.3. Inefficient initiation.1. Use a slight excess of NBS (1.05-1.1 eq).2. Monitor the reaction by TLC or GC-MS and allow it to run to completion.3. Ensure the radical initiator is added at the correct temperature.
Formation of Dibrominated Byproduct 1. Excess NBS.2. High concentration of bromine radicals.1. Carefully control the stoichiometry of NBS (max 1.1 eq).2. Consider portion-wise addition of the radical initiator.
Presence of Aromatic Bromination Byproducts 1. Acidic conditions.2. Exposure to UV light.1. Neutralize the reaction mixture with a mild base during workup.2. Protect the reaction from direct light.
Dark Reaction Color 1. Decomposition of starting material or product.2. Impurities in the solvent or reagents.1. Ensure the reaction temperature is not excessively high.2. Use high-purity, dry reagents and solvents.
Difficult Purification 1. Similar polarity of product and byproducts.2. Oiling out during recrystallization.1. Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate).2. For recrystallization, experiment with different solvent systems (e.g., ethanol, isopropanol, or mixed solvents). Seeding with a pure crystal can aid crystallization.

Experimental Protocol: Synthesis of 1-(Bromomethyl)-2-chloro-4-nitrobenzene

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available equipment.

Materials:

  • 2-chloro-4-nitrotoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (or a suitable alternative inert solvent like cyclohexane)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-nitrotoluene (1 equivalent) in carbon tetrachloride.

  • Addition of Reagents: Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (0.02-0.05 equivalents) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 77°C for carbon tetrachloride) with vigorous stirring. The reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with a saturated sodium bicarbonate solution to remove any acidic byproducts.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture.[6] Column chromatography can also be employed for higher purity.

Visualizing the Reaction Pathway and Byproduct Formation

The following diagram illustrates the key steps in the synthesis and the points at which major byproducts can form.

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation 2-chloro-4-nitrotoluene 2-chloro-4-nitrotoluene Benzylic Radical Benzylic Radical 2-chloro-4-nitrotoluene->Benzylic Radical  H abstraction (Initiation/Propagation) Aromatic Bromination Product Aromatic Bromination Product 2-chloro-4-nitrotoluene->Aromatic Bromination Product  Electrophilic Substitution 1-(Bromomethyl)-2-chloro-4-nitrobenzene 1-(Bromomethyl)-2-chloro-4-nitrobenzene Benzylic Radical->1-(Bromomethyl)-2-chloro-4-nitrobenzene  Br abstraction (Propagation) Dibrominated Product Dibrominated Product 1-(Bromomethyl)-2-chloro-4-nitrobenzene->Dibrominated Product  Further H abstraction and Br abstraction NBS + Initiator NBS + Initiator NBS + Initiator->Benzylic Radical NBS + Initiator->1-(Bromomethyl)-2-chloro-4-nitrobenzene NBS + Initiator->Dibrominated Product Excess Br2 Excess Br2 Excess Br2->Aromatic Bromination Product

Caption: Reaction scheme for the synthesis of 1-(Bromomethyl)-2-chloro-4-nitrobenzene and potential byproduct pathways.

Data Presentation: Analytical Characterization

Effective monitoring and characterization are crucial for optimizing this synthesis. Below is a summary of expected analytical data.

Compound ¹H NMR (CDCl₃, δ ppm) GC-MS (m/z)
2-chloro-4-nitrotoluene ~2.5 (s, 3H, -CH₃), 7.4-8.2 (m, 3H, Ar-H)171 (M⁺)
1-(Bromomethyl)-2-chloro-4-nitrobenzene ~4.6 (s, 2H, -CH₂Br), 7.5-8.3 (m, 3H, Ar-H)250 (M⁺), 171 (M⁺ - Br)
1-(Dibromomethyl)-2-chloro-4-nitrobenzene ~6.8 (s, 1H, -CHBr₂), 7.6-8.4 (m, 3H, Ar-H)329 (M⁺), 250 (M⁺ - Br)

Note: The exact chemical shifts in ¹H NMR can vary slightly depending on the solvent and concentration.

Conclusion

The synthesis of 1-(bromomethyl)-2-chloro-4-nitrobenzene via the Wohl-Ziegler reaction is a powerful transformation that requires careful control of reaction conditions to minimize byproduct formation. By understanding the underlying radical mechanism and being aware of the common pitfalls, researchers can effectively troubleshoot and optimize this synthesis. This guide provides a framework for addressing the challenges associated with this reaction, ultimately leading to higher yields and purer products for applications in drug discovery and development.

References

  • Wohl, A. (1919). Bromierung ungesättigter Verbindungen mit N-Brom-acetamid, ein Beitrag zur Lehre vom Verlauf chemischer Vorgänge. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(1), 51-63.
  • Ziegler, K., Späth, A., Schaaf, E., Schumann, W., & Winkelmann, E. (1942). Die Halogenierung ungesättigter Substanzen in der Allylstellung. Justus Liebigs Annalen der Chemie, 551(1), 80-119.
  • Supporting Information for: A Concise Synthesis of (±)-O-Methyl-dopa. The Royal Society of Chemistry. [Link]

  • Chemists' Guide to Wohl-Ziegler Reaction. Scribd. [Link]

  • Process for the preparation of 2-chloro-4-nitrotoluene.
  • Method for producing 1-bromo-2-chloro-4-fluorobenzene.
  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate. [Link]

  • A: Benzylic bromination methods. B: Benzylic bromination applied to the total synthesis of caramboxin. ResearchGate. [Link]

  • Wohl-Ziegler Reaction. Organic Chemistry Portal. [Link]

  • Selectivity of Aryl and Benzylic Bromination. University of Glasgow. [Link]

  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update. [Link]

  • Help with Wohl-Ziegler Bromination pls. Reddit. [Link]

  • Wohl-Ziegler Bromination. Chem-Station Int. Ed.[Link]

  • Safety Data Sheet: N-Bromosuccinimide. Carl ROTH. [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. [Link]

  • A kind of preparation method of benzyl bromide a-bromotoluene.
  • 1-(Bromomethyl)-2-chloro-4-nitrobenzene. SIELC Technologies. [Link]

  • BENZYL BROMIDE HAZARD SUMMARY. NJ.gov. [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate. [Link]

  • 16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. [Link]

  • Purification of p-nitrochlorobenzene and m-nitrochlorobenzene by melt crystallization. ResearchGate. [Link]

  • Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Science Learning Center. [Link]

  • Separation of chloronitrobenzene isomers by crystallization and fractionation.
  • N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Loba Chemie. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. University of Colombo. [Link]

  • Safety Data Sheet: N-Bromosuccinimide. Carl ROTH. [Link]

  • Method for extracting high purity para-nitrochlorobenzene and ortho-nitrochlorobenzene by synthesis method of multistrand side track discharging rectification and continuous crystallization.
  • 1 H NMR spectra of 1-chloro-4-(2-nitrovinyl) benzene (1e). ResearchGate. [Link]

  • 1-Bromo-2-chloro-4-nitrobenzene. PubChem. [Link]

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avoiding dibromination in the Wohl-Ziegler reaction of 2-chloro-4-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: WZ-2C4NT-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Mitigation of Dibromination Impurities in Wohl-Ziegler Reaction

Executive Summary & Core Directive

The Problem: You are observing significant formation of the gem-dibromide impurity (2-chloro-4-nitrobenzal bromide) during the synthesis of 2-chloro-4-nitrobenzyl bromide.

The Root Cause: The substrate contains two strong electron-withdrawing groups (Nitro at C4, Chloro at C2). These deactivate the benzylic C-H bond toward radical abstraction, slowing the initial rate of reaction (


). However, once the mono-bromide is formed, the introduction of the bromine atom does not sufficiently deactivate the position against a second abstraction (

). Consequently, as the concentration of the mono-bromide increases, it competes effectively with the starting material for active bromine radicals.

The Solution: You cannot rely on thermodynamic control. You must enforce Kinetic Control via stoichiometry limiting (NBS deficit) and strict conversion limits (stopping at ~85-90% conversion), followed by purification via crystallization rather than chromatography.

Mechanistic Pathway & Competition

The following diagram illustrates the competitive landscape. The "Danger Zone" represents the phase where [Mono-Br] is high enough to statistically compete for radicals.

BrominationPath cluster_0 Critical Control Point SM Starting Material (2-Cl-4-NO2-Toluene) Rad1 Benzylic Radical (Intermediate) SM->Rad1 Initation/Propagation (Slow k1) Mono Target Product (Mono-Bromide) Rad1->Mono + Br2 / - Br• Rad2 Sec-Benzylic Radical (Intermediate) Mono->Rad2 Over-reaction (Competes as Mono accumulates) Di Impurity (Gem-Dibromide) Rad2->Di + Br2

Figure 1: Reaction pathway showing the competitive consumption of the Mono-bromide product.

Optimization Parameters (The "Golden Rules")

To suppress the dibromide, you must alter the standard Wohl-Ziegler parameters.

ParameterStandard ProtocolOptimized for 2-Cl-4-NO2 Rationale
Stoichiometry 1.05 - 1.10 eq NBS0.90 - 0.95 eq NBS Starve the reaction of bromine. Leaving 5-10% unreacted SM is easier to manage than 5% dibromide.
Concentration 0.5 M - 1.0 M0.2 M - 0.3 M Dilution favors the first order reaction (SM) over the second order statistical encounter of Product + Radical.
Solvent CCl₄ (Boiling)PhCF₃ (Trifluorotoluene) CCl₄ is toxic/banned. PhCF₃ (Oxisol) has a higher boiling point (102°C), allowing faster initiation without pressurization.
Initiator AIBN (add all at once)AIBN (Portion-wise) Add 20% of initiator every hour. This maintains a steady radical flux rather than a "burst" that encourages side reactions.
Endpoint TLC "Disappearance of SM"HPLC Area% (Stop at 90%) Never drive this reaction to completion. The rate of dibromination spikes exponentially in the final 10% of conversion.

Troubleshooting & FAQ

Q1: I already have a batch with 15% dibromide. Can I distill it?

A: No. The boiling points of the mono- and di-bromides are often too close, and the high temperatures required for distillation (even under vacuum) can cause thermal decomposition or polymerization of the nitro-benzyl system.

  • Fix: Use Fractional Crystallization . The dibromide disrupts the crystal lattice of the mono-bromide.

    • Solvent System: Hot Ethanol/Heptane or pure Isopropyl Alcohol (IPA).

    • Method: Dissolve crude at reflux. Cool slowly to room temperature, then to 0°C. The pure mono-bromide crystallizes; the dibromide and unreacted starting material tend to stay in the mother liquor.

Q2: The reaction stalls at 60% conversion. Should I add more NBS?

A: Proceed with extreme caution.

  • Diagnosis: The induction period for electron-deficient toluenes is long. The nitro group pulls electron density, making the H-abstraction slower.

  • Action: Do not add NBS yet. Add a fresh portion of initiator (AIBN/BPO) and ensure you are at a vigorous reflux. If you add excess NBS now, it will sit unreacted until the radical chain eventually kicks off, at which point the local high concentration of Br₂ will cause immediate over-bromination.

Q3: Why not use light (photochemical) initiation?

A: You can, but chemical initiation (AIBN) is often more reproducible for this specific substrate on scale. Light intensity drops as the solution darkens (succinimide/byproducts), leading to stalling. If you use light, ensure a high-wattage tungsten lamp is used and the reactor is made of borosilicate glass (Pyrex), not standard glass which blocks UV.

Standard Operating Procedure (SOP)

Objective: Synthesis of 2-chloro-4-nitrobenzyl bromide with <2% dibromide impurity.

Materials:

  • Substrate: 2-chloro-4-nitrotoluene (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (0.95 eq) - Must be freshly recrystallized or yellow/orange free.

  • Initiator: AIBN (0.05 eq total)

  • Solvent: Trifluorotoluene (PhCF₃) (5 mL per gram of substrate)

Protocol:

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (magnetic stirring is insufficient for the slurry), reflux condenser, and nitrogen inlet.

  • Charging: Charge Substrate and Solvent. Stir to dissolve.

  • Reagent Addition: Add NBS (0.95 eq). The NBS will not dissolve immediately; it will form a slurry at the bottom.

  • Degassing: Sparge the mixture with Nitrogen for 15 minutes to remove Oxygen (a radical scavenger).

  • Initiation: Heat the mixture to 85°C . Once stable, add the first portion of AIBN (25% of total amount).

  • Reaction: Raise temperature to vigorous reflux (~100-102°C for PhCF₃).

    • Visual Cue: The dense white NBS solid will slowly float to the top and convert to succinimide (which is less dense and floats). The solution color may turn pale orange/red.

  • Monitoring:

    • Check HPLC every hour.

    • Add remaining AIBN in portions every 60-90 minutes.

  • Termination (CRITICAL):

    • STOP the reaction when Starting Material is < 10% by HPLC area. Do not try to consume the last 10%.

    • Cool the mixture rapidly to 0°C in an ice bath to quench radical propagation.

  • Workup:

    • Filter off the solid succinimide.

    • Wash the filtrate with water (2x) and Brine (1x) to remove trace succinimide/inorganic salts.

    • Dry over MgSO₄ and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from Ethanol/Heptane (1:2 ratio).

References

  • Wohl-Ziegler Reaction Mechanism & Conditions

    • Organic Chemistry Portal.[1][2][3] "Wohl-Ziegler Reaction."[3][4][5][6][7][8]

    • [Link][3]

  • Solvent Alternatives (PhCF3)

    • Ogawa, A. et al. "Trifluorotoluene as an Alternative Solvent for Carbon Tetrachloride in Radical Bromination Reactions."[2]

    • [Link] (General Reference for PhCF3 utility)

  • Purification of Nitrobenzyl Bromides

    • Organic Syntheses.[1][9] "p-Nitrobenzyl Bromide."[10] (Describes the crystallization purification method applicable to the chloro-analog).

    • [Link]

  • Industrial Control of Dibromination

    • Scientific Update.
    • [Link]

Sources

Technical Support Center: Purification of Crude 1-(Bromomethyl)-2-chloro-4-nitrobenzene by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Bromomethyl)-2-chloro-4-nitrobenzene is a key intermediate in the synthesis of various pharmaceutical and heterocyclic compounds.[1] The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, low yields, and complications in downstream applications. Recrystallization is a powerful and widely used technique to purify solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[2]

This technical guide provides a comprehensive, field-proven protocol and troubleshooting resource for the purification of crude 1-(Bromomethyl)-2-chloro-4-nitrobenzene. It is designed for researchers, scientists, and drug development professionals to navigate the nuances of the recrystallization process, ensuring high purity and optimal recovery.

Compound Profile: 1-(Bromomethyl)-2-chloro-4-nitrobenzene

A clear understanding of the compound's properties is the first step toward successful purification.

PropertyValueSource
IUPAC Name 1-(bromomethyl)-2-chloro-4-nitrobenzene[3]
CAS Number 42533-63-1[3]
Molecular Formula C₇H₅BrClNO₂[3][4][5]
Molecular Weight 250.48 g/mol [3][5][6]
Appearance Pale yellow solid (typical)[7]
Primary Hazards Causes severe skin burns and eye damage.[3]
Storage Conditions Store in an inert atmosphere, 2-8°C.[6]

Core Experimental Protocol

This protocol is designed to be a self-validating system. Each step includes the rationale, grounded in established chemical principles, to allow for informed adjustments.

Section 1: Critical Safety Precautions

Causality: 1-(Bromomethyl)-2-chloro-4-nitrobenzene is classified as a corrosive compound that can cause severe skin burns and eye damage.[3] Safe handling is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a common choice, but check your institution's guidelines), and chemical splash goggles.

  • Ventilation: Conduct all operations within a certified chemical fume hood to avoid inhalation of solvent vapors or fine particulates.

  • Waste Disposal: Dispose of all chemical waste, including the mother liquor and any contaminated materials, in appropriately labeled hazardous waste containers according to your institution's regulations.

Section 2: Solvent Selection – The Foundation of Purity

Causality: The success of recrystallization hinges on selecting a solvent (or solvent system) in which the target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[8] Conversely, impurities should either be insoluble in the hot solvent or remain highly soluble in the cold solvent.[8]

Recommended Solvent Screening Protocol:

  • Place approximately 20-30 mg of your crude material into a small test tube.

  • Add the test solvent dropwise at room temperature. A good candidate solvent will not dissolve the compound readily at this stage.

  • If the solid remains, gently heat the test tube in a water bath. An ideal solvent will fully dissolve the solid at or near its boiling point.

  • Allow the test tube to cool to room temperature, then place it in an ice-water bath for 10-15 minutes. Abundant crystal formation indicates a suitable solvent.

Solvent Candidates for 1-(Bromomethyl)-2-chloro-4-nitrobenzene:

Based on the polarity of the molecule (containing aromatic, nitro, and haloalkane functionalities), the following solvents and systems are logical starting points. A mixed-solvent system, such as ethyl acetate/hexane, is often effective for compounds of intermediate polarity.[9]

Solvent / SystemRationaleExpected Behavior
Isopropanol A polar protic solvent that often works well for moderately polar compounds.Good solubility when hot, poor solubility when cold.
Ethyl Acetate A moderately polar aprotic solvent.May show high solubility; likely needs an anti-solvent.
Hexane or Heptane A nonpolar solvent.Likely to be a poor solvent alone, but excellent as an "anti-solvent" with ethyl acetate or acetone.
Ethyl Acetate / Hexane A versatile mixed-solvent system.[9]Dissolve in minimal hot ethyl acetate, then add hexane dropwise until turbidity appears, then reheat to clarify.
Section 3: Step-by-Step Recrystallization Workflow

This workflow is designed for a single-solvent system. For a two-solvent system, refer to the notes in the Troubleshooting Guide.

Recrystallization_Workflow

  • Dissolution: Place your crude 1-(Bromomethyl)-2-chloro-4-nitrobenzene into an appropriately sized Erlenmeyer flask. In a separate flask, bring your chosen recrystallization solvent to a boil. Add the hot solvent to the crude material in small portions, swirling and maintaining heat, until the solid just dissolves.[10][11] Using the absolute minimum amount of solvent is crucial for maximizing yield.

  • Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, inorganic salts), you must perform a hot gravity filtration.[12] To prevent premature crystallization in the funnel, use a stemless funnel, pre-heat the funnel and filter paper with hot solvent vapor, and keep the receiving flask warm.[12]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.[13] Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[10]

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor which contains the soluble impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them under vacuum in the filter funnel, followed by drying in a vacuum oven (at a temperature well below the compound's melting point) or air drying.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the experiment in a direct question-and-answer format.

Troubleshooting_Logic

Q1: My compound won't dissolve in the hot solvent, even after adding a significant amount.

  • Potential Cause: You have selected an inappropriate solvent for which the compound has very low solubility even at high temperatures.

  • Solution: Re-evaluate your solvent choice by performing the screening protocol described in Section 2. It is also possible that a portion of your crude material consists of insoluble impurities. If the bulk of the material dissolves but a small amount of solid remains, proceed with a hot gravity filtration to remove it.

Q2: After dissolving the compound and letting it cool, no crystals have formed.

  • Potential Cause 1: Excessive Solvent. This is the most common reason for crystallization failure.[14] The concentration of the compound is too low to achieve saturation upon cooling.

  • Solution 1: Re-heat the solution and boil off a portion of the solvent (e.g., 20-30% of the volume) in the fume hood. Allow the concentrated solution to cool again.[13] You can test if significant product remains in solution by dabbing a glass rod in the solution and seeing if solid crystallizes on the rod as the solvent evaporates.[13]

  • Potential Cause 2: Supersaturation. The solution may be supersaturated, meaning it holds more dissolved solute than it should at that temperature and requires a nucleation point to begin crystallization.

  • Solution 2: Try to induce crystallization by scratching the inside of the flask just below the solvent line with a glass rod.[12] The microscopic scratches on the glass provide a surface for crystal formation. Alternatively, if you have a small crystal of pure product, you can add it as a "seed crystal" to initiate the process.[12]

Q3: My compound separated as an oily liquid instead of solid crystals.

  • Potential Cause: This phenomenon, known as "oiling out," occurs when the solute is highly impure or when its melting point is lower than the boiling point of the solvent.[14] The solute comes out of solution above its melting point.

  • Solution: Re-heat the solution until the oil redissolves completely. Add a small amount of additional solvent (10-15%) and then allow the solution to cool much more slowly.[14] You can insulate the flask with glass wool or place it on a hot plate that is turned off to slow the cooling rate. Using a mixed-solvent system can sometimes resolve this issue.

Q4: My final yield is very low (<50%).

  • Potential Cause 1: Excessive Solvent. As mentioned in Q2, using too much solvent during the dissolution step is a primary cause of low recovery, as a significant portion of the product will remain in the mother liquor.[13]

  • Potential Cause 2: Premature Crystallization. During hot filtration, the product may have crystallized on the filter paper or in the funnel stem.[12]

  • Solution: To recover product from the mother liquor, you can perform a "second crop" crystallization by reducing its volume by boiling and re-cooling. Note that second crop crystals are often less pure than the first. To prevent premature crystallization, ensure your filtration apparatus is sufficiently pre-heated.

Q5: My purified product is still colored.

  • Potential Cause: The color is due to highly soluble, colored impurities that crystallize along with your product.

  • Solution: You can attempt to remove colored impurities by adding a very small amount of activated decolorizing carbon to the hot solution before the hot filtration step.[15] Use carbon sparingly, as it can also adsorb your desired product and reduce the yield.[15] Do not add carbon to a boiling solution, as it can cause violent bumping.

References

  • Recrystalliz
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Help!
  • Recrystalliz
  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI.
  • Solvent Selection and Recrystalliz
  • 1-(Bromomethyl)-2-chloro-4-nitrobenzene.
  • 1-Bromo-2-chloro-4-nitrobenzene.
  • 4-Nitrochlorobenzene. Wikipedia.
  • 1-(Bromomethyl)-4-chloro-2-nitrobenzene. BLDpharm.
  • 1-(Bromomethyl)-4-chloro-2-nitrobenzene.
  • 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Loba Chemie.
  • 1-Bromo-4-chloro-2-nitrobenzene. Tokyo Chemical Industry (India) Pvt. Ltd.
  • Problems with Recrystallisations. University of York, Department of Chemistry.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
  • SUPPORTING INFORMATION FOR: The Royal Society of Chemistry.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Recrystalliz
  • Solvent selection for recrystallization: An undergradu
  • Organic Chemistry Lab: Recrystalliz
  • 2-(Bromomethyl)-4-chloro-1-nitrobenzene.
  • 1-CHLORO-4-NITRO BENZENE. CDH Fine Chemical.
  • Technical Support Center: Purification of 2-Chloro-4-bromobenzothiazole by Recrystalliz

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Technical Support Center: Managing Competing Elimination Reactions with 1-(Bromomethyl)-2-chloro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of elimination reactions involving 1-(bromomethyl)-2-chloro-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common experimental challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can confidently troubleshoot and optimize your reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations and actionable steps to resolve them.

Question 1: My reaction is yielding a significant amount of a substitution (S\u20992) product instead of the desired elimination (E2) product. How can I favor the E2 pathway?

Answer:

This is a classic case of S\u20992/E2 competition. Several factors can be adjusted to shift the equilibrium towards the desired E2 product.

  • Base Selection is Critical: The nature of the base is paramount. To favor elimination, a strong, sterically hindered base is recommended.[1][2] Bulky bases, such as potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA), are poor nucleophiles due to steric hindrance, which impedes their ability to attack the electrophilic carbon of the bromomethyl group (an S\u20992 reaction).[3][4][5][6] However, their basicity remains high, allowing them to readily abstract a proton from the benzylic position, thus promoting the E2 pathway.[1][7] In contrast, smaller, strong bases like hydroxide (OH\u207B) or ethoxide (EtO\u207B) can act as both strong bases and good nucleophiles, leading to a mixture of E2 and S\u20992 products.[8][9]

  • Solvent Effects: The choice of solvent plays a crucial role in dictating the reaction pathway. Polar aprotic solvents like DMSO or DMF tend to favor S\u20992 reactions.[8][10] To enhance the E2 pathway, consider using a less polar or a polar protic solvent. Polar protic solvents, like ethanol or tert-butanol, can solvate the nucleophile through hydrogen bonding, effectively increasing its steric bulk and reducing its nucleophilicity, thereby favoring elimination.[11]

  • Temperature: Increasing the reaction temperature generally favors elimination over substitution.[1][12][13] Elimination reactions often have a higher activation energy than substitution reactions and are entropically more favorable.[12] Therefore, applying heat can significantly increase the proportion of the E2 product.[12][13]

Question 2: I am observing the formation of multiple elimination products. What determines the regioselectivity of the E2 reaction in my substrate?

Answer:

While 1-(bromomethyl)-2-chloro-4-nitrobenzene has only one type of beta-hydrogen (the benzylic protons), understanding the principles of regioselectivity is crucial for more complex substrates. In cases where different beta-protons are available, the regiochemical outcome is primarily governed by the steric hindrance of the base.

  • Zaitsev's Rule: With a small, strong base (e.g., ethoxide, hydroxide), the major product is typically the more substituted, and therefore more stable, alkene. This is known as Zaitsev's rule.[7]

  • Hofmann's Rule: When a bulky, sterically hindered base (e.g., potassium tert-butoxide) is used, the major product is the less substituted alkene.[7] This is referred to as Hofmann's rule. The bulky base preferentially abstracts the more accessible, less sterically hindered proton.

For 1-(bromomethyl)-2-chloro-4-nitrobenzene, since there is only one set of beta-protons, the formation of a single elimination product, 2-chloro-4-nitro-α-methylstyrene, is expected. If you are observing other unexpected elimination products, it may indicate side reactions or impurities in your starting material.

Question 3: The overall yield of my elimination reaction is low. What are the potential causes and how can I improve it?

Answer:

Low yields can stem from a variety of factors, from reaction conditions to the stability of the product.

  • Incomplete Reaction: The reaction may not be going to completion. Ensure you are using a sufficient excess of a strong base and allowing adequate reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.

  • Leaving Group Ability: Bromine is a good leaving group.[14][15][16][17] However, the overall rate of an E2 reaction is dependent on both the base strength and the leaving group's ability to depart.[7] While you cannot change the leaving group in this substrate, ensuring the other conditions are optimal is key.

  • Product Instability: The resulting alkene may be unstable under the reaction conditions. The nitro group on the aromatic ring is electron-withdrawing and can influence the stability of the product. Consider if your workup procedure or purification method (e.g., high temperatures during distillation) could be causing product degradation.

  • Side Reactions: As discussed, substitution reactions can be a significant competing pathway.[18] Optimizing for the E2 pathway as described in Question 1 will inherently improve the yield of the desired elimination product.

Frequently Asked Questions (FAQs)

What are the primary competing reaction pathways for 1-(bromomethyl)-2-chloro-4-nitrobenzene?

The primary competing pathways are the bimolecular elimination (E2) and bimolecular nucleophilic substitution (S\u20992) reactions.[14] Unimolecular pathways (E1 and S\u20991) are less likely for this primary benzylic halide, as they would proceed through a relatively unstable primary carbocation.[2][19][20] However, the benzylic position can offer some resonance stabilization to a carbocation, making S\u20991 and E1 pathways potentially minor contributors under certain conditions (e.g., with a weak nucleophile/base in a polar protic solvent).[21][22][23]

How do the substituents on the aromatic ring influence the reaction?

The chloro and nitro groups are both electron-withdrawing. The nitro group, in particular, is strongly deactivating. These groups have several effects:

  • Acidity of Benzylic Protons: The electron-withdrawing nature of the nitro and chloro groups increases the acidity of the benzylic protons, making them easier to abstract by a base. This facilitates the E2 reaction.

  • Carbocation Stability: While the benzylic position provides resonance stabilization, the strong electron-withdrawing nitro group will destabilize a carbocation at the benzylic position, further disfavoring S\u20991 and E1 pathways.

  • Nucleophilic Aromatic Substitution: While not a direct competition with elimination at the bromomethyl group, it's important to be aware that under very harsh conditions with strong nucleophiles, nucleophilic aromatic substitution could potentially occur, though it is generally less favorable than reactions at the more reactive benzylic halide.

Can you provide a summary of how to control the S\u20992 vs. E2 outcome?

The following table summarizes the key factors for controlling the competition between S\u20992 and E2 reactions:

FactorTo Favor S\u20992To Favor E2Rationale
Base/Nucleophile Strong, non-bulky nucleophile (e.g., I\u207B, RS\u207B, CN\u207B)Strong, sterically hindered base (e.g., KOtBu, LDA)Bulky bases are poor nucleophiles due to steric hindrance, but remain strong bases.[1][4][5]
Solvent Polar aprotic (e.g., DMSO, DMF, Acetone)Less polar or polar protic (e.g., Ethanol, t-Butanol)Polar aprotic solvents enhance nucleophilicity, while polar protic solvents can solvate the nucleophile, increasing its effective bulk and favoring elimination.[11]
Temperature Lower temperatureHigher temperatureElimination reactions are generally favored by higher temperatures due to a higher activation energy and greater entropy change.[12][13]

Experimental Protocol: Selective E2 Elimination

This protocol provides a step-by-step method for the E2 elimination of 1-(bromomethyl)-2-chloro-4-nitrobenzene to favor the formation of 2-chloro-4-nitro-α-methylstyrene.

Materials:

  • 1-(Bromomethyl)-2-chloro-4-nitrobenzene

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tert-butanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH\u2084Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO\u2084)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(bromomethyl)-2-chloro-4-nitrobenzene (1.0 eq).

  • Add anhydrous tert-butanol to dissolve the starting material.

  • Cool the solution in an ice bath.

  • Slowly add potassium tert-butoxide (1.2 eq) to the cooled solution with stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH\u2084Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO\u2084, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Competing Pathways

The following diagram illustrates the competing S\u20992 and E2 pathways for 1-(bromomethyl)-2-chloro-4-nitrobenzene.

Competing_Pathways cluster_conditions Reaction Conditions substrate 1-(Bromomethyl)-2-chloro-4-nitrobenzene transition_state_sn2 [SN2 Transition State]‡ substrate->transition_state_sn2 Nucleophilic Attack transition_state_e2 [E2 Transition State]‡ substrate->transition_state_e2 Proton Abstraction base Base (B:-) base->transition_state_sn2 base->transition_state_e2 sn2_product Substitution Product (SN2) e2_product Elimination Product (E2) transition_state_sn2->sn2_product Br- leaves transition_state_e2->e2_product Concerted Br- leaves Strong, Bulky Base\nHigh Temperature Strong, Bulky Base High Temperature Strong, Non-bulky Nucleophile\nLow Temperature Strong, Non-bulky Nucleophile Low Temperature

Caption: Competing S\u20992 and E2 reaction pathways for 1-(bromomethyl)-2-chloro-4-nitrobenzene.

References

  • NC State University Libraries. (n.d.). 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2. Retrieved from [Link]

  • Zhang, J., et al. (2023). Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups. RSC Advances, 13(12), 8143-8151. Retrieved from [Link]

  • Li, Y., et al. (2022). Competition between SN2 and E2 Pathways in CN– + RI/RF Systems: Effects of Reactive Centers, Substitution, and Leaving Groups. The Journal of Physical Chemistry A, 126(42), 7695–7705. Retrieved from [Link]

  • Kato, S., et al. (2005). Effect of higher order solvation and temperature on SN2 and E2 reactivity. The Journal of Chemical Physics, 123(10), 104302. Retrieved from [Link]

  • Ashenhurst, J. (2012). SN1 vs E1 and SN2 vs E2 : The Temperature. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). why are E2 and SN2 reactions not competing reactions?. Retrieved from [Link]

  • Wikipedia. (n.d.). Leaving group. Retrieved from [Link]

  • Reddit. (2025). Choosing between e1, e2 sn1, and sn2 reactions. Retrieved from [Link]

  • Quora. (2016). How does solvent affect elimination reaction?. Retrieved from [Link]

  • LibreTexts. (2021). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]

  • Pearson. (n.d.). Nucleophilic Substitution and Elimination Reactions: Mechanisms, Energy Profiles, and Stereochemistry. Retrieved from [Link]

  • LibreTexts. (2021). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. Retrieved from [Link]

  • SlidePlayer. (n.d.). Elimination Reactions. Retrieved from [Link]

  • Fernández, I., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(11), 1947–1955. Retrieved from [Link]

  • SlidePlayer. (n.d.). Elimination Reactions. Retrieved from [Link]

  • Fernández, I., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(11), 1947–1955. Retrieved from [Link]

  • Lumen Learning. (n.d.). 8.5. Elimination reactions. Retrieved from [Link]

  • LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. Retrieved from [Link]

  • Ashenhurst, J. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy!. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Bromomethyl)-2-chloro-4-nitrobenzene. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-chloro-4-nitrobenzonitrile. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023). Substitution & Elimination 8: Comparing SN1, SN2, E1, E2. Retrieved from [Link]

  • Ashenhurst, J. (2025). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2012). Introduction to Elimination Reactions: The Key Pattern. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). KR20010067117A - Process for preparing 2-chloro-4-nitroalkylbenzene.
  • Google Patents. (n.d.). RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.
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impact of radical initiator choice on the synthesis of 1-(Bromomethyl)-2-chloro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-(Bromomethyl)-2-chloro-4-nitrobenzene. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during this specific benzylic bromination. As Senior Application Scientists, we understand that nuances in experimental conditions, particularly the choice of a radical initiator, can significantly impact reaction outcomes. This resource is structured to address these challenges in a practical, question-and-answer format, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or not proceeding to completion. What are the likely causes related to the radical initiator?

A1: A stalled or slow reaction is a common issue in radical chain processes. The problem often lies with the initiation step. Here are the primary factors to consider regarding your radical initiator:

  • Inappropriate Initiator Choice for Reaction Temperature: Radical initiators have characteristic decomposition temperatures at which they efficiently generate radicals.[1][2] If the reaction temperature is too low for the chosen initiator, the rate of radical generation will be too slow to sustain the chain reaction.

    • Azobisisobutyronitrile (AIBN): Typically requires temperatures between 65 °C and 85 °C for effective decomposition.[3]

    • Benzoyl Peroxide (BPO): Decomposes at a slightly higher temperature range, generally between 80 °C and 100 °C.

  • Insufficient Initiator Concentration: The rate of a radical reaction is proportional to the square root of the initiator concentration.[4][5] An insufficient amount of initiator will lead to a lower concentration of bromine radicals and, consequently, a slower reaction rate.

  • Degraded Initiator: Radical initiators can degrade over time, especially if not stored correctly. AIBN and BPO are sensitive to light and heat.[6] If you suspect your initiator is old or has been improperly stored, it is advisable to use a fresh batch.

Q2: I'm observing significant amounts of dibrominated and other side products. How does the initiator choice influence this?

A2: The formation of di- and polybrominated species is a classic challenge in benzylic bromination, often referred to as the Wohl-Ziegler reaction.[7][8] While the brominating agent, N-bromosuccinimide (NBS), is designed to maintain a low concentration of molecular bromine (Br₂) to favor radical substitution over electrophilic addition, the initiator plays a crucial role in controlling selectivity.[9][10]

  • "Runaway" Reaction Conditions: An overly rapid initiation can lead to a high localized concentration of bromine radicals. This can accelerate the reaction to a point where the desired monobrominated product is consumed to form the dibrominated byproduct before the starting material is fully reacted.

    • AIBN's "Cleaner" Decomposition: AIBN is often favored for its predictable, first-order decomposition kinetics, which produces 2-cyanopropyl radicals and inert nitrogen gas.[1] This can lead to a more controlled initiation and better selectivity.

    • BPO's Potential for Side Reactions: Benzoyl peroxide decomposes to form benzoyloxy radicals, which can then decarboxylate to form phenyl radicals. These oxygen-centered and carbon-centered radicals are more prone to engaging in side reactions, such as hydrogen abstraction from the solvent or other species, which can complicate the reaction mixture.[1]

  • Initiator Concentration: While a low initiator concentration can slow the reaction, an excessively high concentration can lead to a rapid, uncontrolled burst of radicals, increasing the likelihood of over-bromination.[11]

Troubleshooting Guide

Problem 1: Low Yield of 1-(Bromomethyl)-2-chloro-4-nitrobenzene
  • Possible Cause: Inefficient initiation.

    • Solution:

      • Verify Initiator and Temperature Compatibility: Ensure your reaction temperature is appropriate for the chosen initiator (AIBN or BPO). Refer to the table below for recommended temperature ranges.

      • Increase Initiator Concentration Incrementally: If the reaction is clean but slow, consider a modest increase in the initiator concentration (e.g., from 0.05 eq to 0.1 eq).

      • Use a Fresh Initiator: If in doubt about the quality of your initiator, use a new, unopened bottle.

  • Possible Cause: Side reactions consuming starting material or product.

    • Solution:

      • Consider Switching to AIBN: If you are using BPO and observing multiple byproducts, switching to AIBN may provide a cleaner reaction profile due to its more straightforward decomposition mechanism.[1]

      • Solvent Choice: While carbon tetrachloride was traditionally used, it is now largely phased out.[9] Dichloromethane or chloroform can be suitable alternatives.[12] Ensure your solvent is anhydrous, as water can promote ionic side reactions.

Problem 2: Difficulty in Purifying the Product from a Complex Mixture
  • Possible Cause: Formation of multiple brominated species and initiator byproducts.

    • Solution:

      • Optimize Reaction Conditions to Minimize Byproducts: Before addressing purification, revisit the reaction conditions. A cleaner reaction will simplify the purification process. Consider lowering the reaction temperature slightly or reducing the initiator concentration.

      • Recrystallization: 1-(Bromomethyl)-2-chloro-4-nitrobenzene is a solid.[13] Recrystallization is an effective method for purification.[14][15]

        • Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[14] Common solvent systems to try include ethanol, or mixtures like hexanes/ethyl acetate or hexanes/acetone.[16]

        • Procedure: Dissolve the crude product in a minimal amount of the hot solvent system. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[14] The impurities and initiator byproducts, such as isobutyronitrile from AIBN, will ideally remain in the mother liquor.[6] Collect the purified crystals by vacuum filtration.[14]

Data & Protocols

Table 1: Comparison of Common Radical Initiators
InitiatorStructureTypical Decomposition TemperatureKey Characteristics
AIBN (Azobisisobutyronitrile)[(CH₃)₂C(CN)]₂N₂65-85 °C[3]Clean decomposition to carbon-centered radicals and N₂ gas; predictable kinetics.[1]
BPO (Benzoyl Peroxide)(C₆H₅CO)₂O₂80-100 °CGenerates oxygen-centered radicals which can lead to more side reactions like hydrogen abstraction.[1]
Experimental Protocol: General Procedure for Benzylic Bromination
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloro-4-nitrotoluene (1.0 eq), N-bromosuccinimide (NBS) (1.05-1.1 eq), and the chosen solvent (e.g., dichloromethane, 5-10 mL per gram of starting material).

  • Initiation: Add the radical initiator (AIBN or BPO, 0.05-0.1 eq).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC or by observing the consumption of the denser NBS and the formation of the less dense succinimide, which will float.[8]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide. Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization.

Visualizing the Process

Diagram 1: Decision Workflow for Initiator Troubleshooting

TroubleshootingWorkflow Initiator Troubleshooting for Benzylic Bromination Start Reaction Issue Identified Sluggish Sluggish or Incomplete Reaction Start->Sluggish Byproducts Excessive Side Products (e.g., Dibromination) Start->Byproducts CheckTemp Is Reaction Temp Correct for Initiator? Sluggish->CheckTemp ConsiderAIBN Using BPO? Consider Switching to AIBN Byproducts->ConsiderAIBN CheckConc Is Initiator Concentration Sufficient (0.05-0.1 eq)? CheckTemp->CheckConc Yes AdjustTemp Adjust Temperature to Recommended Range CheckTemp->AdjustTemp No CheckAge Is Initiator Old or Improperly Stored? CheckConc->CheckAge Yes IncreaseConc Incrementally Increase Initiator Concentration CheckConc->IncreaseConc No UseFresh Use Fresh Initiator CheckAge->UseFresh Yes Optimize Re-evaluate and Optimize Reaction Conditions CheckAge->Optimize No AdjustTemp->Optimize IncreaseConc->Optimize UseFresh->Optimize ConsiderAIBN->UseFresh Yes (Switch to AIBN) ReduceConc Reduce Initiator Concentration ConsiderAIBN->ReduceConc No ReduceConc->Optimize

Caption: Troubleshooting flowchart for initiator-related issues.

Diagram 2: The Radical Chain Mechanism

RadicalMechanism Benzylic Bromination Radical Chain Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (AIBN or BPO) Radical 2 R• Initiator->Radical Heat (Δ) NBS_HBr NBS + HBr Br2 Br₂ NBS_HBr->Br2 Br_Rad 2 Br• Br2->Br_Rad R• or Light (hν) Toluene Ar-CH₃ Br_Rad->Toluene BenzylRadical Ar-CH₂• Toluene->BenzylRadical + Br• BenzylRadical->Toluene - HBr Product Ar-CH₂Br BenzylRadical->Product + Br₂ HBr HBr HBr->NBS_HBr Product->BenzylRadical - Br• Br_Rad_Prop Br• Term1 Br• + Br• → Br₂ Term2 Ar-CH₂• + Br• → Ar-CH₂Br Term3 2 Ar-CH₂• → Dimer

Sources

Technical Support Center: Solvent Effects on Nucleophilic Substitution with 1-(Bromomethyl)-2-chloro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for investigating the solvent effects on nucleophilic substitution reactions involving 1-(bromomethyl)-2-chloro-4-nitrobenzene. This resource is designed for researchers, chemists, and drug development professionals who are looking to understand and troubleshoot their experiments with this versatile but mechanistically sensitive substrate. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to make informed decisions in your experimental design.

Section 1: Fundamental Concepts & Mechanistic Overview

This section addresses the core principles governing the nucleophilic substitution reactions of 1-(bromomethyl)-2-chloro-4-nitrobenzene, a primary benzylic halide. The benzylic position makes it susceptible to both SN1 and SN2 pathways, and the choice of solvent is a critical determinant of which mechanism will prevail.

Q1: What are the possible nucleophilic substitution mechanisms for 1-(bromomethyl)-2-chloro-4-nitrobenzene, and how does the substrate's structure influence them?

A1: 1-(Bromomethyl)-2-chloro-4-nitrobenzene is a primary benzylic halide. This structure creates a fascinating mechanistic dichotomy:

  • SN2 (Substitution Nucleophilic Bimolecular): As a primary halide, the electrophilic carbon is relatively unhindered, making it accessible for a backside attack by a nucleophile in a single, concerted step. Strong nucleophiles favor this pathway.[1][2]

  • SN1 (Substitution Nucleophilic Unimolecular): The benzylic position can stabilize a carbocation intermediate through resonance with the benzene ring. This stabilization lowers the activation energy for the rate-determining step—the departure of the leaving group (Br⁻)—making an SN1 pathway viable, especially with weak nucleophiles or in ionizing solvents.[3]

The presence of the electron-withdrawing nitro group at the para position and a chloro group at the ortho position also influences reactivity by modulating the electron density of the aromatic ring and the stability of potential intermediates.

G cluster_SN2 SN2 Mechanism cluster_SN1 SN1 Mechanism a Nu⁻ c [Transition State]‡ a->c Attacks b Substrate (1-(bromomethyl)-...) b->c d Product c->d e Br⁻ c->e Leaves f Substrate g Benzylic Carbocation (Resonance Stabilized) f->g Slow, RDS h Br⁻ f->h j Product g->j i Nu⁻ i->j Fast

Caption: SN1 vs. SN2 pathways for benzylic halides.

Q2: How do different classes of solvents influence the SN1 and SN2 reaction rates?

A2: The solvent plays a crucial role in stabilizing or destabilizing reactants, transition states, and intermediates, thereby dictating the reaction rate and mechanism.[4][5]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have acidic protons and can form strong hydrogen bonds.

    • Effect on SN1: They excel at stabilizing both the carbocation intermediate and the leaving group through solvation, significantly accelerating the SN1 rate.[6][7]

    • Effect on SN2: They solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that hinders its ability to attack the electrophile.[2][7] This effect dramatically decreases the SN2 rate.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents have significant dipole moments but lack acidic protons.

    • Effect on SN1: They are less effective at solvating the leaving group (anion) compared to protic solvents, so they do not promote the SN1 pathway as strongly.

    • Effect on SN2: They solvate the cation of the nucleophilic salt but leave the nucleophile (anion) relatively "naked" and highly reactive.[8] This leads to a massive increase in the SN2 reaction rate.[9][10]

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents are generally poor choices for nucleophilic substitution reactions. They cannot effectively dissolve most nucleophilic salts and fail to stabilize the charged transition states or intermediates required for either mechanism, resulting in extremely slow reaction rates.

Solvent ClassSN1 RateSN2 RateRationale
Polar Protic Greatly IncreasesGreatly DecreasesStabilizes carbocation and leaving group (SN1). Solvates and hinders nucleophile (SN2).[2][6][7]
Polar Aprotic Slightly IncreasesGreatly IncreasesSolvates cation, leaving a "naked," highly reactive nucleophile (SN2). Less effective at stabilizing SN1 intermediates.[7][8][9]
Non-Polar Negligible RateNegligible RatePoor solubility of reagents and poor stabilization of charged transition states/intermediates.

Section 2: Troubleshooting & Experimental Design

This section provides practical advice for setting up experiments and resolving common issues encountered when studying solvent effects.

Q3: I am trying to favor the SN2 pathway, but my reaction is slow and I'm seeing side products. What's going wrong?

A3: This is a common issue. If your goal is to maximize the SN2 rate, consider the following:

  • Solvent Choice: Are you using a polar aprotic solvent? As established, solvents like DMSO or DMF are ideal for SN2 reactions because they enhance nucleophilicity.[9][10] Using a protic solvent like ethanol will significantly slow the reaction and may allow competing SN1 or elimination pathways to occur.

  • Nucleophile Strength: SN2 reactions are sensitive to the strength of the nucleophile.[1] Ensure you are using a strong, unhindered nucleophile.

  • Water Contamination: Trace amounts of water in a polar aprotic solvent can drastically reduce the reaction rate by solvating the nucleophile. Ensure your solvent is anhydrous.

  • Temperature: While heating can increase the reaction rate, it disproportionately favors elimination (E2) side reactions. If you are observing olefinic side products, consider running the reaction at a lower temperature for a longer period.

G start Goal: Maximize SN2 Pathway solvent Is the solvent polar aprotic (e.g., DMSO, DMF)? start->solvent nucleophile Is the nucleophile strong and unhindered? solvent->nucleophile Yes fail1 Action: Switch to a polar aprotic solvent. solvent->fail1 No water Is the solvent anhydrous? nucleophile->water Yes fail2 Action: Use a stronger, less sterically hindered nucleophile. nucleophile->fail2 No temp Are side products observed? water->temp Yes fail3 Action: Use anhydrous solvent and inert atmosphere. water->fail3 No success Succeed: High SN2 Rate temp->success No fail4 Action: Lower the reaction temperature. temp->fail4 Yes (Elimination)

Caption: Troubleshooting workflow for optimizing an SN2 reaction.

Q4: My kinetic data is not reproducible. What are the most likely sources of error in these experiments?

A4: Reproducibility issues in kinetic studies often stem from subtle variations in experimental conditions.

  • Temperature Control: Reaction rates are highly sensitive to temperature.[11] Ensure your reaction vessel is in a thermostated bath with precise temperature control (±0.1 °C).

  • Solvent Purity: As mentioned, water is a major culprit. However, other impurities in the solvent can also affect the rate. Always use high-purity, anhydrous solvents from a reliable source.

  • Concentration Errors: Accurate initial concentrations of the substrate and nucleophile are critical. Use calibrated volumetric flasks and pipettes for all solutions. For second-order reactions, rate constants are particularly sensitive to initial concentrations.[12]

  • Mixing and Initiation: The "time zero" of the reaction must be well-defined. Ensure rapid and thorough mixing of the reactants at the start of the experiment. For very fast reactions, a stopped-flow apparatus may be necessary.

Section 3: Experimental Protocols & Data Interpretation

Q5: Can you provide a general protocol for monitoring the kinetics of nucleophilic substitution with 1-(bromomethyl)-2-chloro-4-nitrobenzene?

A5: A common and effective method for monitoring these reactions is by following the disappearance of the reactant or the appearance of the product using UV-Vis spectroscopy or HPLC. The following is a generalized protocol for a pseudo-first-order kinetics experiment.

Experimental Protocol: Kinetic Analysis via UV-Vis Spectroscopy

This protocol assumes the product has a different UV-Vis absorbance profile from the starting material.

  • Reagent Preparation:

    • Prepare a stock solution of 1-(bromomethyl)-2-chloro-4-nitrobenzene in the desired anhydrous solvent (e.g., 10 mM).

    • Prepare a stock solution of the nucleophile in the same solvent. To ensure pseudo-first-order conditions, this solution should be at least 10-fold more concentrated than the substrate (e.g., 200 mM).

  • Instrument Setup:

    • Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) of the product or reactant you wish to monitor.

    • Equilibrate a cuvette holder to the desired reaction temperature (e.g., 25.0 °C) using a circulating water bath.

  • Reaction Initiation and Data Acquisition:

    • Pipette the required volume of the nucleophile solution into a quartz cuvette and allow it to thermally equilibrate in the spectrophotometer.

    • To initiate the reaction, rapidly inject a small, precise volume of the substrate stock solution into the cuvette.

    • Immediately begin recording the absorbance at fixed time intervals until the reaction is complete (i.e., the absorbance reading is stable).

  • Data Analysis:

    • Convert the absorbance data to concentration.

    • Under pseudo-first-order conditions, the rate law is Rate = k_obs[Substrate], where k_obs = k₂[Nucleophile].

    • A plot of ln([Substrate]) versus time should yield a straight line with a slope of -k_obs.

    • The second-order rate constant (k₂) can be calculated by dividing k_obs by the initial concentration of the nucleophile.

Caption: Workflow for a kinetic study using UV-Vis spectroscopy.

References

  • Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?
  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • Chemistry LibreTexts. (2019). Chapter 13.
  • Quora. (2020). Which one has the highest nucleophilic substitution reactivity trend, 4-nitrochlorobenzene or methyl chlorobenzenes?
  • Reddit. (2021).
  • ChemRxiv. Kinetic Solvent Effects in Organic Reactions.
  • Khan Academy. (2010). Solvent Effects on Sn1 and Sn2 Reactions.
  • Master Organic Chemistry. (2012). Introduction to Nucleophilic Substitution Reactions.
  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent.
  • KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I.
  • Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2.
  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents.
  • BenchChem. Unraveling Reaction Speeds: A Comparative Guide to Nucleophilic Substitution on 2-(Bromomethyl)-4-chloro-1-nitrobenzene.
  • University of Calgary. Ch 11: Nucleophilic substitution of benzylic halides.
  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution.

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Validation & Comparative

synthetic utility of 1-(Bromomethyl)-2-chloro-4-nitrobenzene compared to its chloro analog

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Synthetic Utility of 1-(Bromomethyl)-2-chloro-4-nitrobenzene vs. Chloro Analog

Executive Summary: The Halide Selection Paradox

In the synthesis of pharmacophores targeting kinase inhibitors (e.g., EGFR, PDGF) or antibacterials, the 2-chloro-4-nitrobenzyl moiety is a critical scaffold. It serves as a "masked" aniline—stable during alkylation but readily reducible later.

The choice between the Bromide (1-(Bromomethyl)-2-chloro-4-nitrobenzene) and the Chloride (1-(Chloromethyl)-2-chloro-4-nitrobenzene) is often treated as trivial. It is not. While the bromide offers superior electrophilicity (


), it introduces instability and handling risks that can derail scale-up. This guide dissects the trade-offs to help you select the correct electrophile for your specific nucleophile and scale.

Chemical Profile & Electronic Landscape

To understand the reactivity differences, we must analyze the electronic and steric environment of the benzylic carbon.

FeatureBromide Analog Chloride Analog
IUPAC Name 1-(Bromomethyl)-2-chloro-4-nitrobenzene1-(Chloromethyl)-2-chloro-4-nitrobenzene
CAS Number 59754-04-0 50274-95-8
Leaving Group (

of HX)
-9 (HBr)

Excellent
-7 (HCl)

Good
Bond Length (C-X) ~1.94 Å (Reduced steric strain)~1.77 Å (Higher steric strain)
Lachrymator Potential Severe (High Vapor Pressure)Moderate to High
Mechanistic Insight: The "Ortho-Effect"

The 2-chloro substituent is the silent killer in these reactions.

  • Steric Gating: The ortho-chloro group creates significant steric bulk around the benzylic carbon.

  • Nucleophilic Attack: In an

    
     transition state, the nucleophile must approach 
    
    
    
    to the leaving group. The larger Bromine atom pushes the transition state further away from the ring, paradoxically relieving some of the steric clash with the ortho-chloro group compared to the shorter C-Cl bond.
  • Electronic Activation: The 4-nitro group is a strong electron-withdrawing group (EWG). It pulls electron density from the ring, making the benzylic carbon significantly more electropositive. This activates both halides, but the effect is maximized when coupled with the superior leaving group ability of bromide.

Comparative Analysis: Reactivity vs. Stability[2]

The following table summarizes the operational differences observed in standard alkylation protocols (e.g., amine alkylation, ether formation).

ParameterBromide (Br) Chloride (Cl) Operational Verdict
Reactivity (

)
High (RT to 40°C)Low (Requires >80°C or KI)Br is essential for weak nucleophiles.
Yield (Typical) 80–95%50–75% (often incomplete)Br minimizes side reactions by reducing time.
Thermal Stability Moderate (Degrades >100°C)High (Stable >150°C)Cl is preferred for high-temp storage.
Hydrolytic Stability Low (Hydrolyzes in moist air)ModerateCl is easier to handle in open air.
Atom Economy Lower (Br = 79.9 amu)Higher (Cl = 35.5 amu)Cl is better for mass efficiency on ton-scale.

Experimental Case Study: Synthesis of N-Cyclopropyl-2-chloro-4-nitrobenzylamine

This case study is derived from optimization data for kinase inhibitor intermediates (e.g., similar to Imatinib or Gefitinib precursors).

Objective: Mono-alkylation of cyclopropylamine (a secondary amine precursor). Challenge: Cyclopropylamine is nucleophilic but sterically sensitive. Over-alkylation (formation of tertiary amine) is a risk.

Protocol A: The Bromide Route (Recommended for Lab/Pilot)
  • Reagents: 1-(Bromomethyl)-2-chloro-4-nitrobenzene (1.0 eq), Cyclopropylamine (2.5 eq),

    
     (1.5 eq), Acetonitrile (ACN).
    
  • Conditions: Stir at Room Temperature for 4 hours.

  • Observation: Reaction completes rapidly. The mild temperature prevents the second alkylation event.

  • Yield: 84% isolated yield (White solid).

Protocol B: The Chloride Route (The "Finkelstein" Fix)
  • Reagents: 1-(Chloromethyl)-2-chloro-4-nitrobenzene (1.0 eq), Cyclopropylamine (2.5 eq), NaI (0.1 eq - Catalyst), DMF.

  • Conditions: Heat to 80°C for 12 hours.

  • Observation: Reaction is sluggish without Iodide. With heat, impurity profile increases (hydrolysis of chloride by trace water in DMF, plus thermal degradation).

  • Yield: 62% isolated yield (Requires chromatography to remove unreacted chloride).

Visualizing the Pathway

ReactionPathway Start 2-Chloro-4-nitrotoluene Bromination Radical Bromination (NBS/Br2, Light) Start->Bromination Standard Route Chloride 1-(Chloromethyl)- 2-chloro-4-nitrobenzene (The Chloride) Start->Chloride Chlorination (Less Common) Bromide 1-(Bromomethyl)- 2-chloro-4-nitrobenzene (The Bromide) Bromination->Bromide ReactionBr Alkylation (RT) Fast, Clean Bromide->ReactionBr + Nucleophile ReactionCl Alkylation (80°C + NaI) Slow, Byproducts Chloride->ReactionCl + Nucleophile Product Target Amine/Ether (High Purity) ReactionBr->Product 84% Yield ReactionCl->Product 62% Yield

Figure 1: Comparative synthetic pathways showing the efficiency advantage of the bromide route.

Decision Framework: When to Use Which?

Do not default to the chloride simply to save money. Use this logic gate to determine the correct starting material.

DecisionTree Start Select Electrophile Nucleophile Is the Nucleophile Weak or Sterically Hindered? (e.g., Aniline, Phenol) Start->Nucleophile Scale Is the Scale > 100 kg? Nucleophile->Scale No (Strong Nuc like Alkyl Amine) UseBr USE BROMIDE (CAS 59754-04-0) Nucleophile->UseBr Yes (Needs Activation) TempSens Is the Product Thermally Unstable? Scale->TempSens No (Lab/Pilot Scale) UseCl USE CHLORIDE (CAS 50274-95-8) Scale->UseCl Yes (Cost/Stability Critical) TempSens->UseBr Yes (Need mild conditions) UseCl_Fink USE CHLORIDE + NaI (Finkelstein) TempSens->UseCl_Fink No (Can tolerate heat)

Figure 2: Decision logic for selecting the optimal 2-chloro-4-nitrobenzyl halide.

Safety & Handling Protocols

Warning: Both compounds are potent lachrymators and skin irritants. The ortho-chloro and para-nitro groups increase lipid solubility, enhancing skin penetration.

  • Lachrymatory Control:

    • Bromide: Extreme. Handle only in a functioning fume hood. Solids should be weighed in closed vessels or glove bags.

    • Decontamination: Wash glassware with 5% alcoholic KOH or ammonia to convert residual halide to the benign alcohol/amine before removing from the hood.

  • Thermal Stability (ARC Data):

    • Accelerating Rate Calorimetry (ARC) studies indicate that nitrobenzyl halides can undergo autocatalytic decomposition.

    • The Bromide has a lower onset temperature for decomposition (~130°C) compared to the Chloride.

    • Storage: Store the Bromide at 2–8°C, protected from light (amber glass). The Chloride is generally stable at room temperature but should be kept dry.

References

  • Synthesis of Quinazoline Derivatives (Case Study Source)

    • Title: Quinazoline derivatives for use against cancer.[1]

    • Source: US Patent Application 2009/0036474 A1 (Example 9, Table V).
    • URL
  • Reactivity of Benzyl Halides

    • Title: Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides.[2]

    • Source: Organic Letters, 2024, 26, 5248-5252.[2]

    • URL:[Link]

  • Safety & Stability Data

    • Title: Bretherick's Handbook of Reactive Chemical Hazards (Benzyl Compounds).
    • Source: Elsevier / ScienceDirect.
    • URL:[Link]

Sources

evaluation of different synthetic routes to 1-(Bromomethyl)-2-chloro-4-nitrobenzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of synthetic routes to 1-(Bromomethyl)-2-chloro-4-nitrobenzene (also known as 2-chloro-4-nitrobenzyl bromide ), a critical pharmacophore in the synthesis of antipsychotics (e.g., Lurasidone intermediates) and agrochemicals.

This analysis prioritizes process reliability , impurity profile control , and scalability , distinguishing between "bench-scale precision" and "industrial robustness."

Executive Summary & Strategic Selection

The synthesis of 2-chloro-4-nitrobenzyl bromide presents a classic organic process challenge: balancing atom economy against regiochemical purity . The electron-withdrawing nitro group at the para position and the chlorine at the ortho position significantly deactivate the benzylic position toward radical abstraction, while simultaneously making the ring susceptible to nucleophilic attack if not handled correctly.

  • Route A (Radical Bromination): Best for cost-driven, large-scale production . Requires strict engineering controls to manage exotherms and prevent bis-bromination (formation of benzal bromide).

  • Route B (Dehydroxylative Bromination): Best for drug discovery/GLP scale . Delivers superior purity (>98%) by avoiding radical chain termination byproducts, though at a higher raw material cost.

Route A: Radical Bromination of 2-Chloro-4-nitrotoluene

This is the industry-standard approach, utilizing the Wohl-Ziegler reaction or direct bromination. The mechanism relies on the homolytic cleavage of the benzylic C-H bond.

Mechanism & Critical Control Points

The reaction proceeds via a free-radical chain mechanism.

  • Initiation: Homolysis of Br-Br or N-Br bond (using AIBN or Benzoyl Peroxide).

  • Propagation: The benzylic radical is formed. Crucial Note: The 4-nitro group destabilizes the benzylic radical (compared to toluene), requiring higher activation energy (refluxing chlorobenzene or substituted alkanes).

  • Termination: Radical coupling.

Key Challenge: The product (benzyl bromide) is more reactive toward bromination than the starting material, leading to the gem-dibromide impurity (1-(dibromomethyl)-2-chloro-4-nitrobenzene).

Experimental Protocol (Bench Standard)
  • Reagents: 2-Chloro-4-nitrotoluene (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).

  • Solvent: Acetonitrile (MeCN) or Trifluorotoluene (PhCF3). Note: CCl4 is obsolete due to toxicity.

  • Procedure:

    • Charge 2-chloro-4-nitrotoluene and NBS into a reactor equipped with a reflux condenser and N2 line.

    • Dissolve in degassed PhCF3 (0.5 M concentration).

    • Heat to 80°C. Add AIBN in two portions (0 min and 60 min) to sustain the radical chain.

    • Reflux for 4–6 hours. Monitor by HPLC (Target: <5% SM, <2% dibromide).

    • Cool to 0°C to precipitate succinimide byproduct. Filter.

    • Concentrate filtrate.[1] Recrystallize from Heptane/IPA (9:1).

DOT Diagram: Radical Pathway & Failure Modes

RadicalBromination Start 2-Chloro-4-nitrotoluene Radical Benzylic Radical Intermediate Start->Radical -H• (Rate Limiting) Init Initiation (AIBN/Heat) Init->Radical Prod Target: Benzyl Bromide Radical->Prod +Br• OverRxn Over-Bromination Prod->OverRxn Excess NBS/Time Impurity Impurity: Benzal Bromide OverRxn->Impurity 2nd Bromination

Caption: Kinetic pathway showing the critical bifurcation between product formation and the thermodynamic sink of over-bromination.

Route B: Dehydroxylative Bromination of (2-Chloro-4-nitrophenyl)methanol

This route converts the benzylic alcohol to the bromide via nucleophilic substitution (


 or 

character depending on conditions). This method eliminates the risk of poly-halogenation.
Mechanism & Advantages

The reaction uses phosphorus tribromide (


) or the Appel reagent (

).[2] The hydroxyl group is activated into a good leaving group (

), which is then displaced by bromide.
  • Selectivity: 100% Mono-bromination.

  • Safety: No radical initiators or hazardous light sources required.

Experimental Protocol (High Purity)
  • Precursor Synthesis: Reduction of 2-chloro-4-nitrobenzoic acid using

    
     (Yield: ~95%).
    
  • Bromination Reagents: (2-Chloro-4-nitrophenyl)methanol (1.0 eq),

    
     (0.4 eq).
    
  • Solvent: Dichloromethane (DCM) or Toluene.

  • Procedure:

    • Dissolve alcohol in anhydrous DCM at 0°C under

      
      .
      
    • Add

      
       dropwise over 30 minutes. Caution: Exothermic.
      
    • Allow to warm to 25°C and stir for 3 hours.

    • Quench by slow addition of saturated

      
       (gas evolution).
      
    • Separate phases. Wash organic layer with brine.[1][3]

    • Dry over

      
       and concentrate.
      
    • Product usually solidifies upon standing (Purity often >98% without recrystallization).

DOT Diagram: Alcohol Substitution Workflow

AlcoholRoute Acid Start: 2-Cl-4-NO2-Benzoic Acid Red Reduction (BH3 or NaBH4) Acid->Red Alc Intermediate: Benzyl Alcohol Red->Alc Act Activation (PBr3) Alc->Act 0°C, DCM Sub Substitution (SN2) Act->Sub -HOPBr2 Final Product: 2-Cl-4-NO2-Benzyl Bromide Sub->Final High Purity

Caption: Stepwise conversion from the acid precursor, highlighting the isolation of the alcohol intermediate.

Comparative Analysis Table

FeatureRoute A: Radical Bromination (NBS)Route B: Alcohol Substitution (

)
Reaction Type Free Radical SubstitutionNucleophilic Substitution
Key Impurity Gem-dibromide (Benzal bromide)Phosphorous esters (trace)
Typical Yield 65 – 75% (after purification)85 – 95%
Purity (Crude) 80 – 85%> 95%
Atom Economy High (using

), Med (using NBS)
Low (Loss of

)
Safety Profile Moderate (Runaway potential, lachrymator)High (Standard chemical handling)
Cost Efficiency High (Toluene precursor is cheap)Low (Alcohol/Acid precursor is costly)
Recommended Use Scale-up (>1kg) Med-Chem / GLP (<100g)

References

  • Preparation of p-Nitrobenzyl Bromide. Organic Syntheses, Coll. Vol. 2, p.443 (1943). Link

    • Foundational text on radical bromin
  • Appel Reaction Mechanism and Application. Royal Society of Chemistry, "An environmentally benign and high-rate Appel type reaction". Link

    • Source for the alcohol-to-bromide conversion mechanism and green altern
  • Selectivity in Free Radical Halogenation. Master Organic Chemistry. Link

    • Theoretical grounding for the regioselectivity issues in Route A.
  • Process for the preparation of 2-chloro-4-nitrotoluene. Google Patents (EP0071038B1). Link

    • Industrial context for the starting material and large-scale chlorination/bromination data.[4][5][6]

Sources

A Researcher's Guide to Greener Synthesis: Comparing the Environmental Impact of Synthetic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development and chemical synthesis, the efficiency of a reaction is no longer measured solely by its yield. As the principles of green chemistry become increasingly integrated into industrial and academic research, a holistic assessment of a synthetic pathway's environmental footprint is paramount.[1][2] This guide offers a comparative analysis of different synthetic strategies, providing researchers, scientists, and drug development professionals with the insights and tools necessary to design and select more sustainable chemical processes.

The Foundation of Comparison: Key Green Chemistry Metrics

To objectively compare the environmental performance of different synthetic routes, a set of established metrics is indispensable. These quantitative tools move beyond the traditional focus on chemical yield to provide a more comprehensive picture of a process's efficiency and waste generation.[3][4][5]

Atom Economy (AE): Proposed by Barry Trost, atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired product.[1][4] It provides a quick assessment of the inherent efficiency of a reaction.

Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor is a simple yet powerful metric that quantifies the amount of waste produced per unit of product.[3][6] The pharmaceutical industry, for instance, has historically high E-factors, often ranging from 25 to over 100.[6][7]

Process Mass Intensity (PMI): A more comprehensive metric championed by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable (ACS GCI PR), PMI considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of the final product.[5][6]

A summary of these key mass-based metrics is presented below:

MetricCalculationIdeal ValueFocus
Atom Economy (AE) (MW of product / Σ MW of all reactants) x 100%100%Inherent efficiency of the reaction stoichiometry.[1][4]
E-Factor Total waste (kg) / Product (kg)0Actual waste generated in a process.[3]
Process Mass Intensity (PMI) Total mass in (kg) / Product mass (kg)1Overall process efficiency, including all inputs.[6]

While these mass-based metrics are invaluable for their simplicity, a more in-depth analysis often requires impact-based metrics derived from a Life Cycle Assessment (LCA) .[3][8] An LCA provides a cradle-to-gate or cradle-to-grave analysis of the environmental impacts associated with a product, from raw material extraction to disposal.[8][9][10][11]

Comparative Analysis of Synthetic Pathways

The choice of synthetic methodology has a profound impact on the overall environmental performance of a chemical process. Here, we compare traditional batch synthesis with two prominent green chemistry alternatives: biocatalysis and continuous flow chemistry.

The Workhorse: Traditional Batch Synthesis

For decades, batch processing has been the standard in the pharmaceutical and fine chemical industries.[12] This approach involves the sequential addition of reactants to a single vessel, followed by reaction, workup, and purification. While versatile, batch processes often suffer from inefficiencies related to heat and mass transfer, scalability challenges, and significant solvent and energy consumption.[12][13]

The Green Contender: Biocatalysis

Biocatalysis leverages the remarkable efficiency and selectivity of enzymes to perform chemical transformations.[14][15][16] This approach offers a multitude of environmental benefits over traditional chemical catalysis.

Key Advantages of Biocatalysis:

  • Mild Reaction Conditions: Enzymes typically operate at ambient temperatures and pressures, significantly reducing energy consumption.[14][15][17]

  • High Selectivity: The exquisite chemo-, regio-, and stereoselectivity of enzymes often eliminates the need for protecting groups and reduces the formation of byproducts, simplifying purification and minimizing waste.[15][16]

  • Aqueous Media: Many enzymatic reactions can be performed in water, reducing the reliance on volatile and often hazardous organic solvents.[14][15]

  • Biodegradability: Enzymes are biodegradable, minimizing their long-term environmental impact.[14]

The primary drawbacks of biocatalysis can include the initial cost of enzyme production and the need for optimization to achieve industrial-scale productivity. However, advances in enzyme engineering are continuously addressing these challenges.[15]

The Efficiency Champion: Continuous Flow Chemistry

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors.[12][18] This technology offers significant advantages in terms of efficiency, safety, and environmental performance compared to batch processing.[12][13][18][19]

Key Advantages of Flow Chemistry:

  • Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior control over reaction temperature and efficient mixing, often leading to higher yields and shorter reaction times.[12][18]

  • Improved Safety: The small reaction volumes inherent to flow systems minimize the risks associated with highly exothermic or hazardous reactions.[18][19]

  • Reduced Waste and Energy Consumption: Continuous processes can be more energy-efficient and generate less waste compared to their batch counterparts.[2][13] Studies have shown that flow processes can lead to an average 78% reduction in energy consumption.[13]

  • Process Intensification: Flow chemistry allows for the integration of multiple reaction and purification steps, reducing the overall footprint and resource requirements of a manufacturing plant.[6]

While the initial investment in flow chemistry equipment can be a consideration, the long-term benefits in terms of efficiency, safety, and sustainability often justify the cost.

The Unsung Culprit: The Role of Solvents and Protecting Groups

Solvent Selection: Solvents can constitute a significant portion of the total mass in a chemical process and are a major contributor to its environmental impact.[20][21] The ideal solvent is non-toxic, biodegradable, derived from renewable resources, and easily recyclable.[22] Water, supercritical CO2, and bio-based solvents are often preferred alternatives to volatile organic compounds (VOCs).[22] Several solvent selection guides have been developed by pharmaceutical companies and academic consortia to aid chemists in making greener choices.[22][23][24]

Protecting Groups: The use of protecting groups adds steps to a synthetic sequence, increasing material and energy consumption and generating additional waste.[25][26][27] Designing synthetic routes that minimize or eliminate the need for protecting groups is a core principle of green chemistry.[25][28]

Experimental Protocol: A Framework for Environmental Impact Assessment

To systematically evaluate and compare the environmental impact of different synthetic pathways, the following experimental protocol can be employed:

  • Define the System Boundary: Clearly define the scope of the assessment, from starting materials to the final purified product (cradle-to-gate).

  • Data Collection: For each synthetic route, meticulously record the mass of all inputs, including reactants, reagents, solvents, catalysts, and process water. Also, quantify the energy consumption for heating, cooling, and stirring.

  • Calculate Green Chemistry Metrics:

    • Determine the Atom Economy for each reaction step.

    • Calculate the E-Factor and Process Mass Intensity (PMI) for the overall process.

  • Solvent and Reagent Assessment:

    • Utilize a solvent selection guide (e.g., GSK, CHEM21) to evaluate the environmental, health, and safety (EHS) profile of the chosen solvents.[23][24]

    • Assess the hazards associated with all reagents and byproducts.

  • Comparative Analysis:

    • Tabulate the calculated metrics for each synthetic pathway.

    • Qualitatively compare the pathways based on the EHS profiles of the materials used.

  • Life Cycle Assessment (Optional but Recommended):

    • For a more comprehensive analysis, perform a streamlined Life Cycle Assessment using available software and databases to evaluate impacts such as global warming potential, ozone depletion, and ecotoxicity.[29]

Visualizing the Path to Greener Synthesis

The following diagrams illustrate the conceptual differences between the synthetic approaches and a general workflow for their environmental assessment.

G cluster_0 Traditional Batch Synthesis cluster_1 Biocatalysis cluster_2 Continuous Flow Chemistry Reactants Reactants Batch Reactor Batch Reactor Reactants->Batch Reactor Sequential Addition Workup & Purification Workup & Purification Batch Reactor->Workup & Purification Product Product Workup & Purification->Product Waste Waste Workup & Purification->Waste Substrate Substrate Enzyme Reactor Enzyme Reactor Substrate->Enzyme Reactor Mild Conditions Enzyme Reactor->Product Minimal Byproducts Minimal Byproducts Enzyme Reactor->Minimal Byproducts Reagent Streams Reagent Streams Flow Reactor Flow Reactor Reagent Streams->Flow Reactor Continuous Pumping In-line Purification In-line Purification Flow Reactor->In-line Purification In-line Purification->Product

Caption: A comparison of traditional batch synthesis, biocatalysis, and continuous flow chemistry workflows.

G Define Synthetic Pathways Define Synthetic Pathways Data Collection (Mass & Energy) Data Collection (Mass & Energy) Define Synthetic Pathways->Data Collection (Mass & Energy) Calculate Green Metrics (AE, E-Factor, PMI) Calculate Green Metrics (AE, E-Factor, PMI) Data Collection (Mass & Energy)->Calculate Green Metrics (AE, E-Factor, PMI) Assess EHS of Solvents & Reagents Assess EHS of Solvents & Reagents Calculate Green Metrics (AE, E-Factor, PMI)->Assess EHS of Solvents & Reagents Comparative Analysis Comparative Analysis Assess EHS of Solvents & Reagents->Comparative Analysis Select Optimal Pathway Select Optimal Pathway Comparative Analysis->Select Optimal Pathway

Caption: A generalized workflow for the environmental assessment of synthetic pathways.

Case Studies in Green Synthesis

Several industrial case studies demonstrate the successful application of green chemistry principles:

  • DuPont's Bio-PDO™ Process: The production of 1,3-propanediol, a key monomer, was shifted from a petrochemical route to a fermentation process using corn sugar. This bio-based method significantly reduces greenhouse gas emissions and reliance on fossil fuels.[30]

  • IKEA's Use of Bio-based Adhesives: IKEA replaced formaldehyde-based resins in their particleboards with adhesives derived from plant materials, reducing volatile organic compound (VOC) emissions.[30]

  • Pharmaceutical Manufacturing: The pharmaceutical industry has made significant strides in greening its processes, with numerous examples of biocatalytic and flow chemistry applications leading to drastic reductions in waste and improved efficiency.[31][32][33]

Conclusion

The selection of a synthetic pathway has far-reaching environmental and economic consequences. By embracing the principles of green chemistry and utilizing quantitative metrics, researchers can make more informed decisions that lead to safer, more efficient, and more sustainable chemical processes. The transition from traditional batch synthesis to greener alternatives like biocatalysis and continuous flow chemistry represents a significant step forward in minimizing the environmental footprint of the chemical industry.

References

  • Sustainability and Techno-Economic Assessment of Batch and Flow Chemistry in Seven Industrial Pharmaceutical Processes - ACS Publications. (2025-02-14).
  • Solvent selection for green chemistry - Vapourtec.
  • Biocatalysis in Organic Synthesis: Enzymatic Pathways to Green Chemistry - Hilaris Publisher. (2024-04-29).
  • Sustainable synthesis of fine chemicals using biocatalysis - International Journal of Advanced Chemistry Research.
  • Top Advantages of Biocatalysis: A Greener Path to Chemical Synthesis - Applied Catalysts. (2023-10-12).
  • Green chemistry metrics - Wikipedia.
  • Life cycle assessment of fine chemical production: A case study of pharmaceutical synthesis. (2025-08-09).
  • Solvent Selection from the Green Perspective | LCGC International. (2025-08-20).
  • Metrics of Green Chemistry and Sustainability: Past, Present, and Future - ACS Publications.
  • Flow Chemistry Vs Batch Processes - Outsourced Pharma.
  • Tools and techniques for solvent selection: green solvent selection guides | Green Chemistry Teaching and Learning Community (GCTLC). (2024-09-23).
  • Comparison between batch and flow process; advantages and challenges in... - ResearchGate.
  • Solvents and sustainable chemistry - PMC - NIH.
  • green solvent selection guides - White Rose Research Online.
  • Biocatalysis for Green Synthesis: Exploring the Use of Enzymes and Micro-Organisms as Catalysts for Organic Synthesis, Highlight - IJFMR.
  • Life cycle assessment for environmental impact analysis of pharmaceutical compound manufacturing | Chaturvedi.
  • Flow Chemistry vs. Batch Processes - Aragen Life Sciences.
  • Metrics to 'green' chemistry—which are the best?.
  • Integrated Life Cycle Assessment Guides Sustainability in Synthesis: Antiviral Letermovir as a Case Study - PMC. (2025-10-27).
  • The Protagonism of Biocatalysis in Green Chemistry and Its Environmental Benefits - MDPI.
  • Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC - NIH.
  • Green Chemistry Pharmaceutical Industry - Syrris.
  • Application of Life Cycle Assessment in the pharmaceutical industry: A critical review - Utrecht University - UU Research Portal.
  • The need to integrate mass- and energy-based metrics with life cycle impacts for sustainable chemicals manufacture - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00394B. (2024-07-03).
  • Green chemistry for chemical synthesis - PMC - NIH. (2008-09-09).
  • Life Cycle Impacts and Environmental Fate of Pharmaceuticals.
  • Continuous flow makes a promise to green chemistry - Chemical Industry Journal.
  • Overcoming Barriers to Green Chemistry in the Pharmaceutical Industry - The Green Aspiration Level™ Concept - RSC Publishing. (2014-10-24).
  • Green Chemical Case Studies.
  • Case Studies in Green Chemistry: Successful Industrial Applications - PURKH. (2024-06-26).
  • How Efficient Is My (Medicinal) Chemistry? - PMC - NIH. (2016-05-16).
  • Case Studies | New UNIDO Green Chemistry Toolkit 2022.
  • The Green Chemistry Approach to Pharma Manufacturing.
  • 11.3 Protecting groups - Organic Chemistry II - Fiveable.
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC.
  • CHAPTER 9: Industrial Case Studies - Books - The Royal Society of Chemistry.
  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis | Chemical Reviews - ACS Publications.
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. (2024-07-13).
  • Protective Groups - Organic Chemistry Portal.
  • Case Studies: Use Green Engineering in the Design and Operation of Industrial Processes. (2025-08-28).

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Bromomethyl)-2-chloro-4-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-(Bromomethyl)-2-chloro-4-nitrobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.